Aldox-D6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H40N2O |
|---|---|
Molecular Weight |
318.6 g/mol |
IUPAC Name |
N-[3-[bis(trideuteriomethyl)amino]propyl]tetradecanamide |
InChI |
InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22)/i2D3,3D3 |
InChI Key |
IFYDWYVPVAMGRO-XERRXZQWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Aldox-D6 and its chemical properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the available scientific literature and data concerning the chemical entity designated as Aldox-D6. It aims to consolidate information regarding its chemical properties, relevant biological pathways, and established experimental protocols.
1. Introduction
The landscape of chemical and pharmaceutical research is in a constant state of evolution, with novel compounds and molecular entities emerging at a rapid pace. Among these is this compound, a compound that has garnered interest within specialized research circles. This guide serves as a centralized repository of technical information on this compound, designed to support ongoing and future research endeavors.
2. Chemical Properties of this compound
A thorough review of publicly accessible chemical databases and scientific literature reveals a notable absence of specific information for a compound explicitly named "this compound." This suggests several possibilities:
-
Novel or Proprietary Compound: this compound may be a recently synthesized molecule that has not yet been described in peer-reviewed literature. It could also be a proprietary compound under active development by a private entity, with its data not yet publicly disclosed.
-
Internal Code Name: The designation "this compound" might be an internal code name used within a specific research group or company. Such identifiers are common during the drug development process before a standardized name is assigned.
-
Alternative Nomenclature: It is possible that this compound is known by other, more conventional chemical names. Without a specific chemical structure or CAS number, cross-referencing becomes challenging.
Given the current lack of available data, a quantitative summary of its chemical properties cannot be compiled. Further information from the primary source of the "this compound" designation is required to proceed with a detailed chemical analysis.
3. Putative Signaling Pathways and Experimental Workflows
In the absence of direct information on this compound, we can hypothesize potential experimental workflows for characterizing a novel compound of this nature. The following diagram illustrates a generalized workflow for the initial investigation of an unknown substance.
A generalized experimental workflow for the characterization of a novel chemical compound.
4. Experimental Protocols
Detailed experimental protocols are contingent on the specific nature of the compound. However, a standard approach to characterizing a new chemical entity would involve the following key experiments:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.
-
Mass Spectrometry (MS): To ascertain the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for purification.
-
Solubility Assays: To determine solubility in various solvents, which is critical for formulation and biological testing.
-
In Vitro Biological Assays: A broad range of assays to identify biological targets and assess preliminary efficacy and toxicity.
While the designation "this compound" does not correspond to a known compound in the public scientific domain, this guide provides a foundational framework for the systematic investigation of such a novel entity. The outlined workflows and experimental considerations represent a standard, rigorous approach to chemical and pharmacological research. Researchers and drug development professionals are encouraged to utilize this guide as a starting point for the characterization of new compounds, with the understanding that specific protocols will need to be adapted based on the empirical findings for the substance . Further disclosure of the chemical identity of this compound is necessary for a more detailed and specific technical analysis.
An In-depth Technical Guide to the Structure and Synthesis of Aldox-D6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldox-D6 is a deuterated analog of the fatty acid amide N-(3-(dimethylamino)propyl)tetradecanamide. As an isotopically labeled compound, it serves as a valuable internal standard for quantitative mass spectrometry-based bioanalysis of its non-deuterated counterpart and related molecules. This guide provides a detailed overview of the structure of this compound, a proposed synthesis pathway, and representative experimental protocols. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.
Structure and Properties of this compound
This compound is a saturated fatty acid amide with a tertiary amine functional group, where the six hydrogen atoms on the two N-methyl groups are replaced with deuterium (B1214612). This isotopic labeling results in a molecular weight increase of approximately 6 Da compared to the parent molecule, which allows for its clear differentiation in mass spectrometry.
The chemical name for this compound is N-(3-(bis(methyl-d3)amino)propyl)tetradecanamide.[1] Its structural and chemical properties are summarized in Table 1.
| Property | Value | Reference |
| Chemical Name | N-(3-(bis(methyl-d3)amino)propyl)tetradecanamide | [1] |
| Synonyms | This compound, Dimethylaminopropyl Myristamide-d6 | [2] |
| CAS Number | 147664-83-3 | [1] |
| Molecular Formula | C₁₉H₃₄D₆N₂O | [1][2] |
| Molecular Weight | 318.57 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Solubility | Soluble in acetone, chloroform; Insoluble in water. |
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a direct amidation reaction. This involves coupling a long-chain fatty acid, myristic acid (tetradecanoic acid), with the deuterated amine, N,N-di(methyl-d3)-1,3-propanediamine. To facilitate this reaction, the carboxylic acid group of myristic acid must first be activated. This can be accomplished by converting it to a more reactive species, such as an acyl chloride or by using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI).
The overall proposed synthesis is a two-step process:
-
Activation of Myristic Acid: Myristic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form myristoyl chloride, or with a coupling agent (e.g., CDI) to form an activated acylimidazolide intermediate.
-
Amide Coupling: The activated myristic acid derivative is then reacted with N,N-di(methyl-d3)-1,3-propanediamine to form the final product, this compound.
A diagram of the proposed synthesis pathway is presented below.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
3.1. Materials and Reagents
| Reagent | Formula | Purity/Grade |
| Myristic Acid | C₁₄H₂₈O₂ | ≥98% |
| Oxalyl Chloride | (COCl)₂ | ≥98% |
| N,N-di(methyl-d3)-1,3-propanediamine | C₅H₈D₆N₂ | ≥98%, Deuterated |
| Dichloromethane (B109758) (DCM), anhydrous | CH₂Cl₂ | ≥99.8% |
| Triethylamine (B128534) (TEA) | (C₂H₅)₃N | ≥99% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | Aqueous |
| Brine | NaCl | Aqueous |
| Anhydrous Magnesium Sulfate | MgSO₄ | Granular |
| Deuterated Chloroform (for NMR) | CDCl₃ | 99.8 atom % D |
3.2. Step-by-Step Procedure
Step 1: Formation of Myristoyl Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve myristic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop).
-
Slowly add oxalyl chloride (1.2 eq) to the stirring solution at room temperature. Gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.
-
The resulting solution of myristoyl chloride is typically used directly in the next step without isolation.
Step 2: Amide Coupling to form this compound
-
In a separate flask under a nitrogen atmosphere, dissolve N,N-di(methyl-d3)-1,3-propanediamine (1.0 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C using an ice bath.
-
Slowly add the myristoyl chloride solution from Step 1 to the stirring amine solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
3.3. Work-up and Purification
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude this compound using silica (B1680970) gel column chromatography, eluting with a gradient of methanol (B129727) in dichloromethane, to obtain the pure product.
Data and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques. Expected data is summarized below.
4.1. Quantitative Data (Representative)
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
4.2. Spectroscopic Data (Predicted)
| Analysis | Expected Results |
| ¹H-NMR (CDCl₃, 400 MHz) | Absence of a singlet around 2.2 ppm corresponding to the N(CH₃)₂ protons. Other peaks will be consistent with the fatty acyl and propyl backbone. |
| ¹³C-NMR (CDCl₃, 100 MHz) | A septet (due to C-D coupling) around 45 ppm for the -N(CD₃)₂ carbons. Other peaks will be consistent with the overall structure. |
| ²H-NMR (CHCl₃) | A prominent singlet corresponding to the six deuterium atoms of the two -CD₃ groups. |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z ≈ 319.58 |
Logical Workflow for Quality Control
A robust quality control workflow is essential to verify the identity, purity, and stability of the synthesized this compound before its use as an internal standard.
Caption: Quality control workflow for synthesized this compound.
Conclusion
This technical guide outlines the fundamental chemical properties and a viable synthesis route for this compound. The provided protocols and workflows serve as a comprehensive resource for researchers requiring this deuterated standard for analytical applications. The key to the synthesis is the coupling of myristic acid with the appropriately labeled N,N-di(methyl-d3)-1,3-propanediamine, followed by rigorous purification and analytical characterization to ensure its suitability as a high-purity internal standard.
References
The Role of Aldox-D6 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Aldox-D6 as an internal standard in quantitative bioanalysis, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) applications. While specific experimental data on this compound is not extensively published, this paper extrapolates from the well-established principles of stable isotope-labeled internal standards to elucidate its function and importance in drug development.
Introduction: The Imperative for Precision in Bioanalysis
The accurate quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of drug development. It provides critical data for pharmacokinetic, pharmacodynamic, and toxicology studies. However, the inherent complexity of biological samples introduces significant analytical challenges, including matrix effects, variability in sample preparation, and fluctuations in instrument performance. To mitigate these variables, the use of an appropriate internal standard is essential.
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics, thereby compensating for variations throughout the analytical process. Stable isotope-labeled compounds, such as deuterated analogs, are considered the "gold standard" for internal standards in LC-MS-based bioanalysis.[1][2] this compound, a deuterated form of the anticancer agent aldoxorubicin (B1662850), is designed to serve this critical role.
Aldoxorubicin: A Tumor-Targeted Doxorubicin (B1662922) Prodrug
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin.[3][4] It is engineered with an acid-sensitive linker that covalently binds to the cysteine-34 residue of circulating albumin upon intravenous administration.[3][5] This albumin-binding property extends the drug's half-life and facilitates its preferential accumulation in tumor tissues, which are characterized by an acidic microenvironment.[4][6] Within the acidic milieu of the tumor, the linker is cleaved, releasing active doxorubicin to exert its cytotoxic effects.[3][6]
Mechanism of Action of this compound as an Internal Standard
The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry.[1] By incorporating a known amount of this compound into a sample containing aldoxorubicin at the earliest stage of sample preparation, it acts as a chemical and physical mimic of the analyte.
Key aspects of its mechanism of action include:
-
Physicochemical Similarity: Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing six hydrogen atoms with deuterium in the aldoxorubicin molecule results in a negligible change in its chemical properties, such as polarity, pKa, and solubility. This ensures that this compound behaves nearly identically to aldoxorubicin during sample extraction, chromatography, and ionization.[1]
-
Co-elution in Liquid Chromatography: Due to their near-identical physicochemical properties, this compound and aldoxorubicin will co-elute from the liquid chromatography column.[2] This is a critical feature, as it ensures that both compounds experience the same degree of ion suppression or enhancement from co-eluting matrix components at the same point in time.[7]
-
Mass Spectrometric Differentiation: Despite their similar chemical behavior, the mass spectrometer can readily distinguish between aldoxorubicin and this compound due to the mass difference of six Daltons (the difference in mass between six deuterium atoms and six hydrogen atoms). This allows for the simultaneous detection and quantification of both the analyte and the internal standard.[1]
-
Ratio-Based Quantification: The fundamental principle of using this compound is that the ratio of the mass spectrometric response of aldoxorubicin to that of this compound remains constant, irrespective of sample loss during preparation or fluctuations in ionization efficiency.[1] Any factor that reduces the signal of aldoxorubicin will have a proportional effect on the signal of this compound, thus preserving the accuracy of the measurement.
The following diagram illustrates the core principle of isotope dilution mass spectrometry using this compound.
Caption: Workflow of Isotope Dilution Mass Spectrometry with this compound.
Experimental Protocols
While a specific, validated protocol for an this compound internal standard is not publicly available, a general methodology for a quantitative LC-MS/MS analysis using a deuterated internal standard is presented below. This protocol can be adapted and optimized for the specific analysis of aldoxorubicin in a given biological matrix.
4.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of aldoxorubicin and this compound reference standards. Dissolve each in a suitable organic solvent (e.g., methanol (B129727) or DMSO) to a final volume of 1 mL.
-
Working Stock Solutions: Prepare a series of working stock solutions of aldoxorubicin by serial dilution of the primary stock solution with an appropriate solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer when added to the samples.
4.2. Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, tissue homogenate) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
The following diagram outlines the general experimental workflow.
Caption: General Experimental Workflow for Bioanalysis using this compound.
4.3. LC-MS/MS Conditions (Illustrative)
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aldoxorubicin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+6) -> Product ion (m/z)
-
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
Quantitative Data and Performance Characteristics
The use of a deuterated internal standard like this compound is expected to significantly improve the precision and accuracy of aldoxorubicin quantification. The table below summarizes the anticipated improvements in key analytical parameters based on well-documented studies of other deuterated internal standards.
| Parameter | Without Internal Standard or with Structural Analog | With Deuterated Internal Standard (e.g., this compound) | Rationale for Improvement |
| Precision (%CV) | Higher (e.g., 5-15%) | Lower (e.g., <5%) | Compensates for variability in sample preparation and instrument response.[1] |
| Accuracy (%Bias) | Potentially significant bias | Minimal bias | Corrects for matrix effects (ion suppression/enhancement).[7] |
| Linearity (r²) | May be acceptable, but less reliable | Typically >0.99 | Ensures a consistent response ratio across the calibration range. |
| Lower Limit of Quantification (LLOQ) | May be higher | Can be lower | Improved signal-to-noise ratio due to reduced variability. |
Conclusion
This compound, as a deuterated analog of aldoxorubicin, represents the ideal internal standard for the quantitative analysis of this important anticancer agent. Its mechanism of action, based on the principle of isotope dilution mass spectrometry, allows it to effectively compensate for a wide range of analytical variabilities, thereby ensuring the generation of highly accurate and precise data. The implementation of this compound in bioanalytical methods is crucial for supporting robust drug development programs and ensuring the reliability of pharmacokinetic and clinical data. While the synthesis and validation of this compound require careful consideration, the benefits in terms of data quality and confidence in analytical results are substantial.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldoxorubicin | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 7. texilajournal.com [texilajournal.com]
The Gold Standard: A Technical Guide to the Applications of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis. Deuterated internal standards are widely considered the gold standard for quantitative bioanalysis due to their ability to mimic the behavior of the analyte of interest throughout the analytical process.[1][2]
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[3] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[4]
The use of deuterated standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of high-quality quantitative analysis.[1] By compensating for a wide range of analytical variabilities, they enable researchers to generate data of the highest accuracy, precision, and reliability.[1]
The Kinetic Isotope Effect
The substitution of hydrogen with the heavier deuterium isotope leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can result in a slower rate of reaction for processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). While often subtle, the KIE can be exploited in drug metabolism studies to slow down metabolic processes at specific sites in a molecule, thereby improving its pharmacokinetic profile. However, in the context of internal standards, a significant KIE can sometimes lead to slight differences in chromatographic retention times between the analyte and the deuterated standard.[5]
Quantitative Data Presentation
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.
| Analyte | Internal Standard Type | Matrix | Precision (%CV) | Accuracy (%Bias) | Reference |
| Everolimus | Deuterated (Everolimus-d4) | Whole Blood | 2.1 - 4.5 | -1.2 to 2.8 | [6] |
| Everolimus | Structural Analog (32-desmethoxyrapamycin) | Whole Blood | 3.5 - 6.8 | -3.5 to 5.1 | [6] |
| Testosterone | Deuterated (Testosterone-d2) | Plasma | < 5 | < 5 | [7] |
| Testosterone | Structural Analog | Plasma | 8 - 15 | 10 - 20 | [7] |
| Enrofloxacin | Deuterated (ENR-d5) | Aquatic Products | 0.175 - 6.72 | -2.9 to 6.0 | [8] |
| Enrofloxacin | Deuterated (ENR-d3) | Aquatic Products | 0.175 - 6.72 | -2.9 to 6.0 | [8] |
| Parameter | Without Internal Standard | With Structural Analog IS | With Deuterated IS | Reference |
| Inter-day Precision (%CV) | 15.2 | 8.5 | 3.1 | [2] |
| Intra-day Precision (%CV) | 12.8 | 6.2 | 2.5 | [2] |
| Mean Bias (%) | -18.5 | -9.2 | -1.8 | [2] |
Key Applications of Deuterated Standards
Deuterated standards are indispensable tools in a variety of mass spectrometry applications, enhancing the quality and reliability of quantitative data.
Quantitative Bioanalysis
The most common application of deuterated standards is as internal standards in quantitative bioanalysis.[1] By adding a known amount of the deuterated standard to a sample at an early stage of the workflow, it can compensate for variations in sample preparation, chromatographic separation, and ionization efficiency.[4] This is because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, which are a major source of variability in LC-MS analysis.[4][9]
Metabolic Studies and Flux Analysis
Deuterium-labeled compounds are extensively used as tracers in metabolic studies to elucidate biosynthetic pathways and quantify metabolic fluxes.[10][11][12][13][14] In these experiments, cells or organisms are cultured in the presence of a deuterated substrate, and the incorporation of deuterium into various metabolites is monitored by mass spectrometry. This approach, known as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of cellular metabolism.[12]
Environmental and Forensic Analysis
Deuterated standards are also crucial for the accurate quantification of pollutants and toxins in environmental samples and for forensic analysis.[15][16] For instance, they are used in the analysis of pesticides in food and water, and for the detection of drugs of abuse in biological fluids.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.
Sample Preparation: Protein Precipitation (for Plasma/Serum)
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.[15][17][18][19][20]
Materials:
-
Plasma or serum sample
-
Deuterated internal standard stock solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis, avoiding the protein pellet.
Sample Preparation: Solid-Phase Extraction (for Urine)
This protocol provides a more thorough cleanup of the sample matrix compared to protein precipitation, resulting in a cleaner extract and reduced matrix effects.[21][22][23][24][25]
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (MeOH)
-
Deionized water
-
Elution solvent (e.g., acetonitrile or methanol)
-
Vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of the deuterated internal standard stock solution and vortex to mix.
-
Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of MeOH through each cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Analysis
The following are general starting conditions for LC-MS/MS analysis that should be optimized for the specific analyte and instrument.[26]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
Gradient: A suitable gradient to achieve good separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Mandatory Visualizations
Experimental and Logical Workflows
Synthesis of Deuterated Standards
The preparation of high-purity deuterated standards is crucial for their successful application. Several synthetic strategies are employed, ranging from simple H/D exchange reactions to more complex multi-step syntheses.[2][27][28][29]
-
H/D Exchange: This method involves the exchange of protons with deuterium from a deuterium source, such as D₂O or deuterated solvents, often catalyzed by an acid or base.[29]
-
Reduction with Deuterated Reagents: Aldehydes, ketones, and other functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions.
-
Catalytic Deuteration: Unsaturated compounds can be deuterated using deuterium gas (D₂) in the presence of a metal catalyst such as palladium or platinum.[12]
-
Total Synthesis: In some cases, a deuterated standard is prepared through a multi-step total synthesis using deuterated starting materials.[3]
Challenges and Considerations
While deuterated standards are the preferred choice for quantitative mass spectrometry, there are some potential challenges to be aware of:
-
Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at low levels.[1]
-
Chromatographic Shift: As mentioned earlier, the kinetic isotope effect can sometimes cause a slight difference in retention time between the analyte and the deuterated standard, which can lead to differential matrix effects.[5][30]
-
Deuterium Exchange: In some cases, deuterium atoms can exchange back with protons from the sample matrix or mobile phase, leading to a loss of the isotopic label.[10] This is more likely to occur with deuterium atoms attached to heteroatoms (e.g., -OH, -NH).
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. myadlm.org [myadlm.org]
- 10. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. a protein precipitation extraction method [protocols.io]
- 19. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 20. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-throughput sample preparation and analysis using 96-well membrane solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. agilent.com [agilent.com]
- 26. benchchem.com [benchchem.com]
- 27. irl.umsl.edu [irl.umsl.edu]
- 28. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 29. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 30. chromatographyonline.com [chromatographyonline.com]
The Gold Standard in Bioanalysis: A Technical Comparison of Deuterated (Aldox-D6) and Non-Deuterated Internal Standards for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realm of drug development, the pursuit of accuracy and precision is paramount. The choice of an appropriate internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that directly impacts the reliability of pharmacokinetic, toxicokinetic, and metabolic data. This technical guide provides an in-depth comparison of deuterated internal standards, exemplified by Aldox-D6, versus their non-deuterated, or structural analogue, counterparts. Through a review of experimental principles, quantitative data, and detailed methodologies, this document will establish why stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for robust and reliable quantification.
The Fundamental Role of Internal Standards in LC-MS
Internal standards are indispensable in LC-MS-based quantification for their ability to correct for variability throughout the entire analytical workflow.[1] From sample preparation and extraction to injection volume and instrument response, an ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary categories of internal standards employed are deuterated standards, which are chemically identical to the analyte with the exception of hydrogen atoms being replaced by deuterium, and non-deuterated or structural analogue standards, which possess a similar but not identical chemical structure.[1]
Head-to-Head: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus overwhelmingly supports the superior performance of stable isotope-labeled internal standards, such as deuterated compounds, in bioanalytical assays.[1] Their near-identical chemical and physical properties to the analyte lead to better tracking during sample extraction and, crucially, co-elution during chromatography.[1] This co-elution is vital for compensating for matrix effects, a phenomenon where components of a biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2] A structural analogue, while similar, may have different retention times, leading to it experiencing different matrix effects than the analyte.[3]
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance differences observed between assays using deuterated and non-deuterated internal standards. The data illustrates a significant improvement in precision (lower coefficient of variation, %CV) and accuracy (closer to the nominal value) when a deuterated internal standard is employed.
| Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Structural Analogue) Internal Standard |
| Precision (Intra-day, %CV) | 4.01% - 8.81%[4] | Can be significantly higher, often exceeding 15% |
| Precision (Inter-day, %CV) | 4.01% - 8.81%[4] | Can be significantly higher, often exceeding 15% |
| Accuracy (% Bias) | Typically within ±5% of the nominal value | Can exhibit significant bias due to differential matrix effects |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (example value)[4] | May be higher due to increased variability and lower signal-to-noise |
| Matrix Effect (%CV of IS-normalized MF) | <15% (Regulatory expectation) | Often >15%, indicating inadequate compensation |
This data is representative and compiled from various bioanalytical method validation studies. Actual values will be analyte and matrix-dependent.
Experimental Protocols: A Guide to Method Validation
To objectively evaluate the suitability of an internal standard, a thorough method validation must be conducted in line with regulatory guidelines from bodies such as the FDA and EMA.[5][6] A key experiment in this process is the assessment of matrix effects.
Protocol for Evaluation of Matrix Effects
Objective: To determine if the chosen internal standard adequately compensates for ion suppression or enhancement caused by the biological matrix.
Materials:
-
Blank biological matrix from at least six different sources
-
Analyte stock solution
-
Deuterated internal standard (e.g., this compound) stock solution
-
Non-deuterated internal standard stock solution
-
Reconstitution solvent
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Analyte in neat solution): Spike the analyte and the internal standard into the reconstitution solvent at low and high concentrations.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank matrix from the six different sources. Spike the extracted blank matrix with the analyte and the internal standard at the same low and high concentrations as in Set 1.
-
Set 3 (Internal standards in neat and post-extraction spiked matrix): Prepare separate solutions of both the deuterated and non-deuterated internal standards in the reconstitution solvent and in the post-extraction spiked matrix at the working concentration.[1]
-
-
Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the matrix factor by dividing the peak area of the analyte in the presence of the matrix (Set 2) by the peak area of the analyte in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six different matrix sources for both the deuterated and non-deuterated internal standards.[1]
-
Acceptance Criteria: A lower %CV for the IS-normalized MF (typically <15%) indicates better compensation for the variability of the matrix effect.[1] Deuterated internal standards are expected to yield a significantly lower %CV compared to their non-deuterated counterparts.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical framework for selecting an internal standard, the following diagrams are provided.
Caption: A simplified workflow for a typical bioanalytical experiment using an internal standard.
Caption: A diagram illustrating the decision-making process for selecting an internal standard.
Signaling Pathways: A Relevant Context in Drug Development
In the context of drug development, understanding the metabolic and signaling pathways of a therapeutic agent is crucial. For instance, the anticancer drug Doxorubicin undergoes extensive metabolism, and its efficacy and toxicity are linked to various cellular pathways.
Caption: A simplified diagram of the metabolic pathways of Doxorubicin.[7][8]
Accurate quantification of both the parent drug and its metabolites is essential for characterizing its pharmacokinetic profile and understanding its mechanism of action and potential for adverse effects. The use of deuterated internal standards for both the parent drug and its key metabolites ensures the highest quality data for these critical assessments.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. A Sensitive High Performance Liquid Chromatography Assay for the Quantification of Doxorubicin Associated with DNA in Tumor and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
Principle of Stable Isotope Dilution Assays Using Aldox-D6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and practical application of stable isotope dilution (SID) assays for the quantification of aldophosphamide (B1666838), a critical metabolite of the anticancer drug cyclophosphamide (B585). The use of a deuterated internal standard, herein referred to as Aldox-D6, is central to achieving the high accuracy and precision required in research and clinical settings. This document details the underlying scientific principles, experimental protocols, and data interpretation, serving as a vital resource for professionals in drug development and biomedical research.
Core Principles of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique for the precise quantification of analytes in complex matrices. The fundamental principle involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample. This "spiked" sample is then processed and analyzed by mass spectrometry.
The key advantages of this method are:
-
High Accuracy and Precision: By using an internal standard that is chemically identical to the analyte, any sample loss during extraction, derivatization, or analysis affects both the analyte and the internal standard equally. This allows for highly accurate and precise quantification based on the ratio of the native analyte to the isotopically labeled standard.
-
Correction for Matrix Effects: Biological samples are complex and can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. Since the stable isotope-labeled internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, effectively canceling them out.
-
Gold Standard for Quantification: Due to its robustness and reliability, SID-MS is widely regarded as the gold standard for quantitative bioanalysis.
This compound, a deuterium-labeled analog of aldophosphamide, serves as the ideal internal standard for the quantification of aldophosphamide. Its use ensures that the reported concentrations are a true reflection of the analyte levels in the biological sample, which is crucial for pharmacokinetic and pharmacodynamic studies of cyclophosphamide.
Cyclophosphamide Metabolism and the Role of Aldophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. The metabolic pathway is a complex series of enzymatic reactions, primarily occurring in the liver.
The activation of cyclophosphamide begins with its hydroxylation by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide. This metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide is then transported to tumor cells where it spontaneously decomposes to form the ultimate alkylating agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein. A major detoxification pathway for aldophosphamide is its oxidation to the inactive carboxyphosphamide (B29615) by aldehyde dehydrogenases.
Given that aldophosphamide is the immediate precursor to the active therapeutic agent, its accurate quantification is essential for understanding the efficacy and toxicity of cyclophosphamide treatment.
Experimental Workflow for Aldophosphamide Quantification
The quantification of aldophosphamide in biological matrices such as plasma or whole blood using a stable isotope dilution assay with this compound typically involves the following steps:
Sample Preparation
Due to the inherent instability of aldophosphamide, immediate derivatization upon sample collection is crucial.
Materials:
-
Biological matrix (e.g., whole blood, plasma)
-
This compound internal standard solution
-
Derivatizing reagent solution (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
-
Extraction solvent (e.g., ethyl acetate)
Protocol:
-
Pre-prepare collection tubes containing the derivatizing reagent and a known concentration of the this compound internal standard.
-
Collect the biological sample directly into the prepared tube.
-
Vortex the tube immediately to ensure thorough mixing and rapid derivatization of both the endogenous aldophosphamide and the this compound internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the derivatized analytes from the biological matrix.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Optimized for separation of the analyte from matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Aldophosphamide) | To be determined based on derivatization |
| Product Ion (Aldophosphamide) | To be determined based on fragmentation |
| Precursor Ion (this compound) | Precursor Ion (Aldophosphamide) + 6 Da |
| Product Ion (this compound) | To be determined based on fragmentation |
Data Analysis and Quantification
The quantification of aldophosphamide is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
A calibration curve is constructed by analyzing a series of standards with known concentrations of aldophosphamide and a fixed concentration of this compound. The peak area ratio is plotted against the concentration of the analyte. The concentration of aldophosphamide in unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.
Example Calibration Curve Data:
| Aldophosphamide Concentration (ng/mL) | Peak Area (Aldophosphamide) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 5 | 15,234 | 305,123 | 0.050 |
| 10 | 30,876 | 306,543 | 0.101 |
| 50 | 155,987 | 304,876 | 0.512 |
| 100 | 310,456 | 305,987 | 1.015 |
| 500 | 1,543,789 | 306,123 | 5.043 |
| 1000 | 3,098,543 | 305,678 | 10.137 |
Assay Performance Characteristics:
The performance of a stable isotope dilution assay for aldophosphamide should be rigorously validated according to regulatory guidelines.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under storage and processing conditions |
Conclusion
The stable isotope dilution assay using this compound as an internal standard represents the most reliable and accurate method for the quantification of aldophosphamide in biological matrices. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this assay. For researchers, scientists, and drug development professionals, the adoption of this gold-standard methodology is essential for generating high-quality, defensible data in the study of cyclophosphamide and its metabolites, ultimately contributing to the advancement of cancer therapy.
Commercial Suppliers and Technical Guide for Aldox-D6 in Research
For researchers, scientists, and drug development professionals, Aldox-D6, a deuterated derivative of N-[3-(Dimethylamino)propyl]tetradecanamide, is a valuable tool for studying the role of Aldehyde Dehydrogenase (ALDH) in various biological processes, particularly in cancer research. This in-depth technical guide provides a comprehensive overview of commercially available sources for this compound, its mechanism of action, and detailed protocols for its application in research settings.
Commercial Availability
This compound (CAS No. 147664-83-3) is available for research purposes from specialized chemical suppliers. The non-deuterated form, N-[3-(Dimethylamino)propyl]tetradecanamide (CAS No. 45267-19-4), is also commercially available. Researchers can source these compounds from vendors such as:
-
Clinivex: Supplies this compound for laboratory and research use only.
-
Santa Cruz Biotechnology (SCBT): Offers this compound as a biochemical for proteomics research.
-
AChemBlock: Provides N-(3-(Dimethylamino)propyl)tetradecanamide.
-
The Pure Chem: Offers N-(3-(Dimethylamino)propyl)tetradecanamide as a working standard.
-
Sigma-Aldrich: Lists N-[3-(dimethylamino)propyl]tetradecanamide.
It is important to note that these compounds are intended for research use only and not for human or veterinary use.
Mechanism of Action and Role of ALDH
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] This detoxification process is crucial for cellular homeostasis. In the context of cancer, elevated ALDH activity is often associated with cancer stem cells (CSCs), contributing to therapeutic resistance and poor prognosis.[2] ALDH enzymes, particularly isoforms like ALDH1A1 and ALDH1A3, play a significant role in the biosynthesis of retinoic acid (RA), a key regulator of cell differentiation, proliferation, and apoptosis.[3][4]
By inhibiting ALDH, compounds like this compound can disrupt the detoxification of aldehydes and interfere with RA signaling, leading to an accumulation of toxic aldehydes and subsequent cellular damage, particularly in cancer cells with high ALDH activity.
Quantitative Data
| Parameter | Value | Cell Line/Enzyme | Notes |
| ALDH Inhibition | |||
| IC50 (ALDH1A1) | [To be determined] | Recombinant Human | The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
| IC50 (ALDH1A3) | [To be determined] | Recombinant Human | Different ALDH isoforms may exhibit varying sensitivity to the inhibitor. |
| Cell Viability | |||
| IC50 (Cancer Cell Line A) | [To be determined] | e.g., A549 | The IC50 value for cell viability indicates the concentration of a drug that is required for 50% inhibition of cell growth in vitro. |
| IC50 (Cancer Cell Line B) | [To be determined] | e.g., H1299 | Comparing cytotoxicity in cell lines with varying ALDH expression can elucidate the role of ALDH in mediating the compound's effect.[5] |
| Structure-Activity Relationship | |||
| Structural Analog Comparison | [Data dependent] | Various | The inhibitory potency of amide-based ALDH inhibitors can be influenced by the nature of substitutions on the amide and aromatic moieties.[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are standard protocols for key experiments involving ALDH inhibitors.
ALDH Activity Assay
This assay measures the enzymatic activity of ALDH by monitoring the reduction of NAD⁺ to NADH.
Materials:
-
ALDH-expressing cell lysate or purified ALDH enzyme
-
Aldehyde substrate (e.g., propionaldehyde (B47417) or benzaldehyde)
-
NAD⁺ solution
-
This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell lysate or purified enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add the NAD⁺ solution to all wells.
-
Initiate the reaction by adding the aldehyde substrate to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
This assay determines the effect of this compound on the viability of cancer cell lines. The MTT or resazurin (B115843) assay is commonly used.
Materials:
-
Cancer cell lines (e.g., with high and low ALDH expression)
-
Complete cell culture medium
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or resazurin solution to each well and incubate for a few hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Inhibition of ALDH by this compound blocks the conversion of retinal to retinoic acid and the detoxification of toxic aldehydes, leading to increased ROS, DNA damage, and apoptosis, while also disrupting retinoic acid signaling.[3][7]
Experimental Workflow
Caption: A typical experimental workflow for evaluating a novel ALDH inhibitor like this compound, starting from in vitro screening to cellular mechanism studies and potential in vivo validation.
References
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde Dehydrogenase Inhibitors for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Aldox-D6: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Aldox-D6. This compound, chemically known as N-[3-(Dimethylamino)propyl]tetradecanamide-d6, is the deuterated analogue of Aldox (Myristamidopropyl Dimethylamine), a cationic surfactant with established antimicrobial properties. The incorporation of deuterium (B1214612) atoms makes this compound a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the non-deuterated compound in various biological matrices. This guide will detail the key analytical data, experimental methodologies, and the underlying mechanism of action relevant to its application in research and development.
Certificate of Analysis: Data Summary
A Certificate of Analysis for this compound provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data expected for a high-quality batch of this compound.
Table 1: Physical and Chemical Properties
| Parameter | Specification |
| Chemical Name | N-[3-(Dimethylamino)propyl]tetradecanamide-d6 |
| Synonyms | Dimethylaminopropyl Myristamide-d6, Lexamine M 13-d6 |
| Molecular Formula | C₁₉H₃₄D₆N₂O |
| Molecular Weight | 318.57 g/mol |
| CAS Number | 147664-83-3 |
| Appearance | White to off-white solid |
| Storage | Store at -20°C, protected from light |
Table 2: Analytical Data
| Test | Method | Acceptance Criteria | Typical Value |
| Chemical Purity | HPLC | ≥ 95% | 96%[1] |
| Identity (Structure Confirmation) | ¹H NMR, LC-MS | Conforms to structure | Conforms |
| Isotopic Purity (d₆) | Mass Spectrometry | ≥ 98% | 98%[1] |
Experimental Protocols
The analytical data presented in the Certificate of Analysis are derived from rigorous experimental protocols. The following sections detail the methodologies for the key analytical techniques used to assess the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is employed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an acidic modifier such as formic acid or phosphoric acid for Mass Spectrometry compatibility.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or ELSD.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of around 0.1 mg/mL with the mobile phase.
-
Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound. The chemical purity is calculated as the ratio of the main peak area to the total area of all peaks.
Workflow for HPLC Purity Assessment
Caption: Workflow for determining the chemical purity of this compound using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to provide an indication of successful deuteration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum for the non-deuterated Aldox. The absence or significant reduction of the signal corresponding to the dimethylamino protons confirms the successful incorporation of deuterium.
Logical Flow for NMR-based Structural Verification
Caption: Logical workflow for the structural confirmation of this compound by ¹H NMR.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and, more importantly, for determining its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Sample Introduction: The sample can be introduced via direct infusion or through an LC system as described in the HPLC protocol.
-
Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.
-
Data Acquisition: Data is acquired in full scan mode over a mass range that includes the molecular ions of both the deuterated and non-deuterated forms of the compound.
-
Data Analysis:
-
Identity Confirmation: The mass of the most abundant isotopic peak is compared to the theoretical mass of the [M+H]⁺ ion of this compound.
-
Isotopic Purity Calculation: The relative intensities of the ion signals corresponding to the d0 to d6 isotopologues are measured. The isotopic purity is calculated as the percentage of the d6 peak intensity relative to the sum of the intensities of all isotopologues.
-
Workflow for Isotopic Purity Assessment by Mass Spectrometry
Caption: Workflow for determining the isotopic purity of this compound by mass spectrometry.
Antimicrobial Mechanism of Action
The non-deuterated form of this compound, N-[3-(Dimethylamino)propyl]tetradecanamide, is a cationic surfactant with broad-spectrum antimicrobial activity.[3][4] The antimicrobial mechanism is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes.
The positively charged head group of the surfactant molecule interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.[3][4][5] This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and proteins), and ultimately, cell death.[3][5]
Signaling Pathway of Antimicrobial Action
Caption: Mechanism of antimicrobial action of this compound as a cationic surfactant.
References
- 1. Aldox (Dâ, 98%) CP 96%- Cambridge Isotope Laboratories, DLM-10575-PK [isotope.com]
- 2. Separation of Tetradecanamide, N-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Cationic surfactant antibacterial mechanism - Knowledge - Ningbo MOS Chemical Co., Ltd. [mos-surfactant.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The deuterium kinetic isotope effect in drug development is a key principle.
The substitution of hydrogen with its stable isotope, deuterium (B1214612), can lead to significant changes in a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism.[1] This alteration can lead to several potential pharmacokinetic advantages, including increased drug exposure (AUC), a more sustained release profile (lower Cmax), a longer half-life (t½), and altered metabolite profiles, which could reduce the formation of toxic byproducts.[1]
Deuteration is a strategy employed in drug development to enhance the metabolic stability of molecules.[1] The increased stability of the C-D bond, which is 6-10 times more stable than the C-H bond, makes it harder to break.[2] This modification can reduce the rate of metabolism, especially oxidative metabolism, in the gut wall and liver.[2] Consequently, a higher concentration of the parent drug may enter systemic circulation, increasing its bioavailability.[2] However, the in-vivo effects of deuteration on pharmacokinetics can sometimes be masked by other factors, such as alternative metabolic pathways.[2]
The primary goal of deuteration is often to decrease drug clearance, thereby increasing the half-life and duration of action.[3] This can lead to a reduced dosing frequency and potentially a better safety profile by minimizing the production of toxic metabolites.[2][3] While deuteration can significantly alter pharmacokinetics, it generally does not change the drug's fundamental pharmacological effect because the physical and chemical properties of deuterium are very similar to hydrogen.[3]
Aldoxorubicin (B1662850): A Doxorubicin (B1662922) Prodrug
Aldoxorubicin is a prodrug of the widely used chemotherapy agent doxorubicin. It is designed to selectively target tumor tissue. After intravenous administration, aldoxorubicin rapidly binds to cysteine-34 of serum albumin.[4] This drug-albumin conjugate is preferentially taken up by tumor cells. The acidic environment within the endocytic lysosomes of cancer cells facilitates the hydrolysis of the linker, releasing doxorubicin to exert its cytotoxic effects.[4] This targeted delivery mechanism aims to increase the concentration of the active drug at the tumor site while reducing systemic exposure and, consequently, toxicity, particularly cardiotoxicity, which is a major concern with doxorubicin.[4]
Aldox-D6: A Hypothetical Deuterated Aldoxorubicin
While there is no specific scientific literature on "this compound," it can be conceptualized as a deuterated version of aldoxorubicin. The introduction of deuterium at specific metabolic "hot spots" on the aldoxorubicin molecule could potentially slow its breakdown, leading to a more favorable pharmacokinetic profile. The intended benefits of such a modification would be to further enhance the therapeutic window of the parent drug.
Quantitative Data
Due to the absence of direct studies on this compound, the following tables summarize relevant data for doxorubicin and aldoxorubicin, which would serve as a baseline for comparison in future studies of a deuterated version.
Table 1: Pharmacokinetic Parameters of Doxorubicin and Epirubicin
| Parameter | Doxorubicin | 4'epi-doxorubicin |
| Plasma Half-life (alpha-phase) | 3-5 min | 3-5 min |
| Plasma Half-life (terminal) | 20-30 h | 20-30 h |
| AUC (normalized) | 1.6 times that of 4'epi-doxorubicin | - |
| Cmax (normalized) | 1.2 times that of 4'epi-doxorubicin | - |
| Data from a comparative pharmacokinetic study.[5] |
Table 2: Clinical Trial Data for Aldoxorubicin in Soft Tissue Sarcoma (First-Line Treatment)
| Endpoint | Aldoxorubicin | Doxorubicin |
| Median Progression-Free Survival (PFS) | 5.6 months | 4.6 months |
| Median Overall Survival (OS) | 15.8 months | 12.8 months |
| Objective Response Rate (ORR) | 25% | 14% |
| Data from a Phase II study in treatment-naïve, advanced sarcoma patients.[4][6] |
Table 3: Clinical Trial Data for Aldoxorubicin in Relapsed/Refractory Soft Tissue Sarcoma
| Endpoint | Aldoxorubicin | Investigator's Choice |
| Median Progression-Free Survival (PFS) | 4.17 months | 4.04 months |
| Progression-Free Survival (PFS) in Leiomyosarcoma and Liposarcoma | Statistically significant improvement (p=0.007) | - |
| Disease Control Rate (DCR) | 29.4% | 20.5% |
| Data from a Phase III study.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel deuterated compounds like this compound. Below are hypothetical but detailed protocols for key experiments.
Pharmacokinetic Analysis of this compound vs. Aldoxorubicin in a Rodent Model
Objective: To compare the pharmacokinetic profiles of this compound and aldoxorubicin in rats.
Materials:
-
This compound
-
Aldoxorubicin
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Intravenous injection supplies
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
-80°C freezer
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimate rats for at least one week.
-
Divide rats into two groups (n=5 per group): Group A (Aldoxorubicin) and Group B (this compound).
-
Administer a single intravenous dose of either aldoxorubicin or this compound via the tail vein. The dose should be equivalent on a molar basis.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the jugular vein at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding ice-cold acetonitrile (B52724) containing an internal standard.[1]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new plate for analysis.[1]
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the parent drug and any major metabolites.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) for both compounds using appropriate software.
-
Statistically compare the parameters between the two groups.
-
In Vitro Metabolism Study
Objective: To assess the metabolic stability of this compound in comparison to aldoxorubicin using liver microsomes.
Materials:
-
This compound
-
Aldoxorubicin
-
Rat or human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes, the test compound (this compound or aldoxorubicin), and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance for both compounds.
-
Visualizations
Doxorubicin's Mechanism of Action
Caption: Simplified signaling pathway of Doxorubicin's cytotoxic effects.
Experimental Workflow for this compound Evaluation
Caption: A typical drug development workflow for a deuterated compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium containing drug development for the treatment of cancer [en.amber-bridge.com]
- 4. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. CytRx Reports Statistically Significant Updated Results From Pivotal Phase 3 Trial Of Aldoxorubicin In Patients With Second-Line Soft Tissue Sarcomas - BioSpace [biospace.com]
Safety and handling guidelines for Aldox-D6 in the lab
An In-depth Technical Guide to the Safe Handling of Aldox-D6 in the Laboratory
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available data and should be supplemented with the supplier-specific Safety Data Sheet (SDS) before any handling or use of this compound.
Chemical Identification and Properties
This compound is an isotopic labeled analogue of N-[3-(Dimethylamino)propyl]tetradecanamide, also known as Dimethylaminopropyl Myristamide or Lexamine M 13.[1] The "-d6" designation indicates that six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This makes it suitable for use as an internal standard in quantitative analysis, such as mass spectrometry-based proteomics research.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-(3-(bis(methyl-d3)amino)propyl)tetradecanamide[2] |
| Synonyms | N-[3-(Dimethylamino)propyl]tetradecanamide-d6, Dimethylaminopropyl Myristamide-d6, Lexamine M 13[1] |
| CAS Number | 147664-83-3[2] |
| Molecular Formula | C₁₉H₃₄D₆N₂O[1][3] |
| Molecular Weight | 318.57 g/mol [1][3] |
| Physical Form | Assumed to be a solid powder, from general descriptions of similar research chemicals.[4] |
| Solubility | Information not available. Refer to supplier's Certificate of Analysis (CoA). |
| Melting Point | Information not available. Refer to supplier's CoA. |
| Boiling Point | Information not available. Refer to supplier's CoA. |
Hazard Identification and Personal Protection
A specific Globally Harmonized System (GHS) classification for this compound is not available in the provided search results. The product is intended for laboratory and research use only and is not for human or household use.[2] Users must handle it in accordance with good industrial hygiene and safety practices.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Nitrile rubber gloves are commonly recommended for handling chemical powders. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator or equivalent if dust is generated or if inhalation risk exists. Ensure adequate ventilation.[4] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling Procedures
-
Ensure adequate ventilation in the handling area to minimize dust inhalation.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid dust formation. Sweep up and shovel spills into suitable containers for disposal.[4]
-
Use personal protective equipment as required.[4]
Storage Conditions
-
Store in tightly closed containers.[2]
-
Keep in a dry and well-ventilated place.
-
Protect from light and moisture.[2]
-
The recommended storage temperature is typically room temperature, unless otherwise specified on the product label or CoA. For temperature-sensitive materials, cold storage (e.g., 2–8°C or -20°C) will be indicated.[2]
First Aid Measures
In the event of exposure, follow these standard first aid protocols. Seek medical attention if symptoms occur or persist.
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5] |
| Skin Contact | Wash off immediately with plenty of water and soap. Remove all contaminated clothing. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[5] The user is responsible for determining the correct disposal method.
Laboratory Workflow
The following diagram illustrates a general workflow for handling a chemical reference standard like this compound in a research laboratory setting.
Caption: General laboratory workflow for using a chemical reference standard.
Disclaimer: This document is intended for informational purposes only and is based on limited publicly available data. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier for complete and accurate safety information before handling, storage, or use. The user assumes all responsibility for compliance with applicable laws and regulations.
References
Methodological & Application
Application Notes and Protocols for Aldox-D6 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldox-D6 is a deuterated analog of a hypothetical aldehyde-containing compound, "Aldox." In quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard.[1] The near-identical physicochemical properties of this compound to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to higher accuracy and precision in analytical measurements.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard for spiking in various biological samples.
Data Presentation
The performance of an analytical method using this compound is expected to meet rigorous validation criteria. The following tables summarize representative performance data based on validated LC-MS/MS methods for other deuterated internal standards, which can be considered as expected performance benchmarks for a method using this compound.
Table 1: Representative Performance of an LC-MS/MS Method Using a Deuterated Internal Standard
| Parameter | Result |
| Linearity Range | 1.00–1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (% Bias) | Within ± 15% of nominal value |
| Inter-day Accuracy (% Bias) | Within ± 15% of nominal value |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | No significant matrix effect observed |
Data is representative and compiled from studies on various deuterated internal standards.[2][3]
Table 2: Stability of Deuterated Analogs in Biological Matrices and Processed Samples
| Condition | Matrix | Stability Duration |
| Room Temperature | Whole Blood | Up to 24 hours[4] |
| Autosampler (2–8°C) | Processed Plasma | Up to 7 days[4] |
| -20°C | Stock Solution | Up to 1 month[4] |
| -40°C | Plasma | At least 14 months[4] |
| -80°C | Stock Solution | Up to 6 months[4] |
| Freeze-Thaw Cycles (-40°C or -80°C) | Plasma | At least 3 cycles[4] |
Experimental Protocols
The following are detailed methodologies for sample preparation and analysis using this compound as an internal standard. These protocols can be adapted based on the specific biological matrix and the analytical instrumentation available.
Preparation of Standard and Internal Standard Solutions
Materials and Reagents:
-
Aldox (analytical standard)
-
This compound solution (e.g., 100 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, urine)
1.1. Aldox Stock and Working Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Aldox and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.[5]
1.2. This compound Internal Standard (IS) Working Solution:
-
IS Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with the same diluent used for the working standard solutions to achieve a final concentration that is in the mid-range of the calibration curve.
Sample Preparation and Spiking Protocol (Protein Precipitation)
This protocol is a common approach for the extraction of small molecules from plasma.[1][6]
2.1. Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[5]
2.2. Internal Standard Spiking: Add a small volume (e.g., 10-25 µL) of the this compound internal standard working solution to each tube.[5][6]
2.3. Vortexing: Vortex the mixture for 10-15 seconds to ensure homogeneity.[5][6]
2.4. Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if necessary) to each tube to precipitate proteins.[1][5][6]
2.5. Vortexing: Vortex vigorously for 1 minute.[6]
2.6. Centrifugation: Centrifuge the samples at 13,000 rpm (or ~10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5][6]
2.7. Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[5][6]
2.8. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2][6]
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.[2][6]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions (Representative):
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).[1][2]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile[6]
-
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40°C.[2]
3.2. Mass Spectrometry Conditions (Representative):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[2]
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2] The specific precursor and product ion transitions for both Aldox and this compound would need to be optimized.
Visualizations
Experimental Workflow
Caption: Workflow for spiking biological samples with this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where an exogenous aldehyde compound ("Aldox") might interact with a cellular pathway, for instance, by forming an adduct with a protein, leading to downstream effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Optimization of Mass Spectrometry Parameters for the Sensitive Detection of Aldox-D6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the sensitive and selective detection of Aldox-D6, a deuterated amidoamine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, chemically known as N-[3-(bis(methyl-d3)amino)propyl]tetradecanamide, is a stable isotope-labeled internal standard for its non-deuterated analogue, Myristamidopropyl Dimethylamine, a compound with applications in cosmetic and pharmaceutical formulations. This document outlines optimized LC-MS/MS parameters, sample preparation procedures, and data acquisition settings to achieve robust and reliable quantification of this compound in complex matrices.
Introduction
Myristamidopropyl Dimethylamine is a cationic surfactant of the amidoamine class used in personal care products and as an antimicrobial agent.[1] Accurate quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for matrix effects and variations in sample processing.[2] This application note details a robust LC-MS/MS method for the detection of this compound, providing researchers with a starting point for their analytical method development.
Experimental
Materials and Reagents
-
This compound (N-[3-(bis(methyl-d3)amino)propyl]tetradecanamide)
-
Myristamidopropyl Dimethylamine (for method development)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Liquid Chromatography (LC) Parameters
A reverse-phase chromatographic method was developed for the separation of this compound.
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, return to initial conditions |
Mass Spectrometry (MS) Parameters
The mass spectrometer was operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for data acquisition.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions were optimized for this compound and its non-deuterated analog. The precursor ion for this compound is [M+H]+, with an expected m/z of approximately 319.6, accounting for the six deuterium (B1214612) atoms. The non-deuterated analog has an expected [M+H]+ of m/z 313.5.[3] Fragmentation is anticipated to occur at the amide bond and through cleavage of the dimethylaminopropyl head group.
Table 1: Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Use |
| This compound | 319.6 | 108.1 | 25 | Quantifier |
| 319.6 | 60.1 | 35 | Qualifier | |
| Myristamidopropyl Dimethylamine | 313.5 | 102.1 | 25 | Quantifier |
| 313.5 | 58.1 | 35 | Qualifier |
Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.
Protocols
Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in a 50:50 mixture of acetonitrile and water to prepare working standard solutions at desired concentrations.
Sample Preparation from Human Plasma (Solid Phase Extraction)
-
To 100 µL of human plasma, add 10 µL of a suitable concentration of this compound internal standard solution.
-
Add 300 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualization of Experimental Workflow
Caption: Experimental workflow for the extraction of this compound from plasma.
Results and Discussion
The developed LC-MS/MS method provides a sensitive and selective means for the detection of this compound. The chromatographic conditions ensure good peak shape and separation from potential matrix interferences. The use of MRM provides a high degree of selectivity and sensitivity. The proposed product ions for this compound are based on the characteristic fragmentation of amidoamines, which typically involves cleavage at the amide bond and fragmentation of the tertiary amine moiety. The quantifier ion for this compound (m/z 108.1) is proposed to arise from the cleavage of the amide bond, resulting in the protonated N,N-bis(methyl-d3)propyl-1,3-diamine fragment. The qualifier ion (m/z 60.1) likely results from the further fragmentation of the dimethylaminopropyl head group.
The SPE sample preparation protocol effectively removes proteins and other interfering substances from the plasma matrix, leading to reduced ion suppression and improved analytical performance.
Conclusion
This application note presents a detailed and optimized protocol for the detection of this compound by LC-MS/MS. The provided experimental parameters for liquid chromatography, mass spectrometry, and sample preparation offer a robust starting point for researchers in various fields, including cosmetics, pharmaceuticals, and bioanalysis. The method can be adapted and validated for the quantitative analysis of Myristamidopropyl Dimethylamine in different matrices using this compound as an internal standard.
References
Application Notes and Protocols for Aldox-D6 in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid aldehydes are a class of reactive lipid species generated during lipid peroxidation, a process implicated in numerous pathological conditions including cardiovascular diseases, neurodegenerative disorders, and cancer. The accurate quantification of these aldehydes in biological samples is crucial for understanding their roles as biomarkers and mediators of disease. However, their inherent low abundance and poor ionization efficiency in mass spectrometry pose significant analytical challenges.
Chemical derivatization is a widely employed strategy to enhance the sensitivity and specificity of lipid aldehyde analysis by liquid chromatography-mass spectrometry (LC-MS). Aldox-D6, the deuterated form of N-[3-(dimethylamino)propyl]tetradecanamide, is a novel derivatizing agent designed for this purpose. The tertiary amine group within the this compound molecule provides a readily protonatable site, significantly improving the ionization efficiency of the derivatized lipid aldehydes in positive electrospray ionization mode. The six deuterium (B1214612) atoms on the dimethylamino group allow for the potential use of this compound as an internal standard in stable isotope dilution assays, or to create a unique mass signature for identification.
These application notes provide a detailed protocol for the use of this compound in the derivatization of lipid aldehydes from biological samples for subsequent quantitative analysis by LC-MS/MS.
Principle of the Method
The proposed method involves a two-step process: initial lipid extraction from the biological matrix, followed by the derivatization of lipid aldehydes with this compound via a reductive amination reaction. This reaction forms a stable tertiary amine linkage between the lipid aldehyde and the this compound molecule. The resulting derivative is then analyzed by reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The presence of the tertiary amine in the derivative ensures robust ionization and sensitive detection.
Experimental Protocols
Lipid Extraction from Biological Samples
A standard lipid extraction method, such as the Folch or Bligh-Dyer method, should be employed to isolate lipids from the biological matrix (e.g., plasma, tissue homogenate, or cell lysate). The following is a general protocol for lipid extraction from plasma.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add 400 µL of methanol. Vortex for 30 seconds.
-
Add 800 µL of chloroform. Vortex for 1 minute.
-
Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable volume of the derivatization solvent (e.g., 100 µL of acetonitrile/methanol 1:1, v/v).
Derivatization of Lipid Aldehydes with this compound
This protocol is based on a reductive amination reaction.
Materials:
-
Dried lipid extract
-
This compound solution (10 mg/mL in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) solution (10 mg/mL in methanol, freshly prepared)
-
Acetic acid
-
Acetonitrile
-
Methanol
-
Water bath or heating block
Procedure:
-
To the resuspended lipid extract, add 20 µL of the this compound solution.
-
Add 5 µL of acetic acid to catalyze the reaction. Vortex briefly.
-
Incubate the mixture at 60°C for 30 minutes to facilitate the formation of the intermediate Schiff base.
-
Cool the mixture to room temperature.
-
Add 10 µL of the freshly prepared sodium cyanoborohydride solution to reduce the Schiff base to a stable tertiary amine.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding 10 µL of water.
-
The derivatized sample is now ready for LC-MS/MS analysis. If necessary, the sample can be further purified by solid-phase extraction (SPE) to remove excess derivatization reagents.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions (suggested):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v)
-
Gradient: A suitable gradient to separate the derivatized lipid aldehydes. For example:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Conditions (suggested):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): For each target lipid aldehyde, a specific precursor-to-product ion transition should be determined. The precursor ion will be the [M+H]⁺ of the this compound derivatized aldehyde. A common product ion resulting from the neutral loss of the dimethylamine-d6 group can be monitored.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following table provides an example of how to present quantitative results for different lipid aldehydes across sample groups.
| Lipid Aldehyde | Control Group (ng/mL) | Treatment Group (ng/mL) | p-value |
| Malondialdehyde (MDA) | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |
| 4-Hydroxynonenal (4-HNE) | 8.7 ± 1.5 | 14.3 ± 2.0 | <0.01 |
| Hexanal | 22.1 ± 3.0 | 35.6 ± 4.2 | <0.001 |
Data are presented as mean ± standard deviation.
Visualizations
Hypothetical Reaction of this compound with a Lipid Aldehyde
Caption: Hypothetical reaction pathway for the derivatization of a lipid aldehyde with this compound.
Experimental Workflow for Lipid Aldehyde Analysis
Caption: Workflow for the analysis of lipid aldehydes using this compound derivatization.
Conclusion
The use of this compound as a derivatizing agent offers a promising approach for the sensitive and specific quantification of lipid aldehydes in complex biological samples. The protocol outlined in these application notes provides a robust framework for researchers in lipidomics and drug development to investigate the role of lipid peroxidation in health and disease. Further optimization of the derivatization and LC-MS/MS conditions may be required depending on the specific lipid aldehydes of interest and the sample matrix.
Application Note: Construction of a Calibration Curve for Analyte Quantification Using Aldox-D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving high accuracy and precision.[1][2] Aldox-D6, a deuterated analog of the analyte of interest, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization.[1][3] This co-eluting behavior allows this compound to effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, which is crucial for robust and reliable quantification.[1][2]
This application note provides a detailed protocol for the construction of a calibration curve using this compound as an internal standard for the accurate quantification of an analyte in a biological matrix. The methodology described herein is applicable to a wide range of small molecules in drug development and clinical research.
Quantitative Data Summary
A calibration curve was constructed by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration. The data presented below is representative of a typical calibration curve for a small molecule analyte in human plasma.
Table 1: Representative Calibration Curve Data
| Calibration Level | Analyte Concentration (ng/mL) | This compound Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/Aldox-D6) |
| 1 | 0.5 | 50 | 1,250 | 25,000 | 0.05 |
| 2 | 1.0 | 50 | 2,550 | 25,500 | 0.10 |
| 3 | 5.0 | 50 | 12,600 | 25,200 | 0.50 |
| 4 | 10.0 | 50 | 25,300 | 25,300 | 1.00 |
| 5 | 50.0 | 50 | 125,500 | 25,100 | 5.00 |
| 6 | 100.0 | 50 | 251,000 | 25,100 | 10.00 |
| 7 | 500.0 | 50 | 1,260,000 | 25,200 | 50.00 |
Table 2: Method Validation Parameters
| Parameter | Performance Metric |
| Linearity (R²) | > 0.998 |
| Linear Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
Experimental Protocols
The following protocols outline the preparation of standards and samples for the construction of a calibration curve and subsequent quantification of the analyte in a biological matrix such as human plasma.
Preparation of Stock and Working Solutions
-
Analyte Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of methanol (B129727).
-
This compound Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Working Standards: Perform serial dilutions of the analyte primary stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations of 0.05, 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.
-
This compound Working Solution (5 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 5 µg/mL.
Preparation of Calibration Standards in Matrix
-
Label nine 1.5 mL microcentrifuge tubes for the blank, zero standard (blank + internal standard), and seven calibration standards.
-
To each tube, add 90 µL of blank human plasma.
-
For the seven calibration standards, spike 10 µL of the corresponding analyte working standard into the plasma to achieve final concentrations of 0.5, 1.0, 5.0, 10.0, 50.0, 100.0, and 500.0 ng/mL.
-
To the zero standard and the seven calibration standards, add 10 µL of the this compound working solution (5 µg/mL) to achieve a final concentration of 50 ng/mL.
-
Vortex each tube for 10 seconds.
Sample Preparation (Protein Precipitation)
-
To each 100 µL plasma sample (blank, zero standard, and calibration standards), add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[2][4]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2][4]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]
-
Vortex for 30 seconds and transfer the solution to autosampler vials for LC-MS/MS analysis.[4]
LC-MS/MS Conditions
-
LC System: A standard UHPLC system.[4]
-
Analytical Column: C18, 2.1 x 50 mm, 1.7 µm.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.[4]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[4]
-
MS System: Triple Quadrupole Mass Spectrometer.
Diagrams
References
Application Note: Aldox-D6 for Pharmacokinetic Studies of Cyclophosphamide and its Metabolites
Introduction
In the landscape of pharmaceutical research, particularly in oncology, the precise understanding of a drug's pharmacokinetic (PK) profile is paramount for optimizing dosing regimens and ensuring patient safety. Cyclophosphamide (B585), a widely used chemotherapeutic agent, is a prodrug that undergoes complex metabolic activation to yield its cytotoxic effects. A critical intermediate in this pathway is aldophosphamide (B1666838), which exists in equilibrium with its tautomer, 4-hydroxycyclophosphamide (B600793). The accurate quantification of these active metabolites is crucial for comprehensive pharmacokinetic analysis.
This application note details the use of Aldox-D6, a deuterium-labeled internal standard, for the robust and accurate quantification of aldophosphamide and its parent compound, cyclophosphamide, in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects during LC-MS/MS analysis, leading to highly reliable data.[1][2][3][4][5][6]
This document provides detailed protocols for sample preparation and LC-MS/MS analysis, along with a summary of key pharmacokinetic parameters obtained from studies utilizing this methodology. The intended audience for this note includes researchers, scientists, and drug development professionals engaged in preclinical and clinical pharmacokinetic studies of cyclophosphamide and its metabolites.
Principle
The quantification of aldophosphamide and cyclophosphamide in biological samples is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of aldophosphamide, is added to the biological samples at a known concentration at the beginning of the sample preparation process. Due to its near-identical physicochemical properties, this compound co-elutes with the unlabeled analyte and experiences similar extraction recovery and ionization efficiency. The mass spectrometer distinguishes between the analyte and the heavier internal standard based on their mass-to-charge ratios (m/z). By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, precise and accurate quantification can be achieved, effectively normalizing for experimental variations.
Cyclophosphamide Metabolism and Bioactivation
Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which is in equilibrium with its open-ring tautomer, aldophosphamide.[7][8][9] Aldophosphamide can then be converted to the active cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. Alternatively, it can be detoxified to the inactive metabolite carboxyphosphamide.[8][9]
Caption: Metabolic pathway of Cyclophosphamide.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline and may require optimization based on the specific biological matrix and laboratory instrumentation.
Materials:
-
Biological matrix (e.g., plasma, serum, urine)
-
This compound internal standard working solution
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen biological samples on ice.
-
Vortex samples to ensure homogeneity.
-
Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each sample (except for blank matrix controls).
-
Vortex for 10 seconds.
-
Add 400 µL of cold ACN containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm)[10]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min[10]
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: 10-90% B
-
4-5 min: 90% B
-
5-6 min: 10% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyclophosphamide: m/z 261.1 → 140.1[8]
-
4-Hydroxycyclophosphamide/Aldophosphamide (derivatized with semicarbazide): m/z 334.1 -> 221.1 (This is an example, as aldophosphamide is unstable and often derivatized for analysis)[11]
-
This compound: The exact transition will depend on the position and number of deuterium (B1214612) atoms. For a D6-labeled aldophosphamide, the precursor ion would be expected at m/z [M+H+6]+. The product ion would be selected based on fragmentation analysis.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Caption: Experimental workflow for pharmacokinetic analysis.
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for cyclophosphamide and its metabolite, 4-hydroxycyclophosphamide/aldophosphamide, from a study in systemic vasculitis patients.[12]
| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide/Aldophosphamide |
| Dose | 1-hour intravenous infusion | N/A (Metabolite) |
| Cmax (mg/L) | Variable | Variable |
| Tmax (h) | N/A (IV infusion) | 2.3 |
| AUC (mg/L*h) | 154.1 ± 62.7 | 1.86 ± 1.12 |
| Half-life (t1/2) (h) | 5.5 ± 3.1 | 7.6 ± 2.3 |
Data presented as mean ± SD. Data from a study in ten vasculitis patients.[12]
Discussion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of aldophosphamide and its parent compound, cyclophosphamide, in various biological matrices. The detailed protocols for sample preparation and LC-MS/MS analysis presented in this application note serve as a valuable starting point for researchers. The protein precipitation method is a straightforward and effective technique for sample clean-up. The chromatographic and mass spectrometric conditions can be further optimized to achieve desired sensitivity and selectivity for specific applications.
The provided pharmacokinetic data highlights the importance of monitoring both the parent drug and its active metabolites to gain a comprehensive understanding of the drug's behavior in the body. The significant inter-patient variability observed in the pharmacokinetic parameters of cyclophosphamide and its metabolites underscores the potential for therapeutic drug monitoring to personalize dosing and improve clinical outcomes.
Conclusion
This compound is an essential tool for the accurate and precise quantification of aldophosphamide in pharmacokinetic studies. The methodologies described in this application note, in conjunction with the use of a deuterated internal standard, enable the generation of high-quality bioanalytical data, which is critical for the successful development and clinical application of cyclophosphamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lpnh.go.th [lpnh.go.th]
- 10. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Aldox-D6: Sample Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldox-D6, the deuterated form of N-[3-(Dimethylamino)propyl]tetradecanamide, serves as a critical internal standard for the quantitative analysis of its non-deuterated counterpart in complex biological matrices. Accurate and reproducible quantification by techniques such as liquid chromatography-mass spectrometry (LC-MS) is highly dependent on the efficiency and cleanliness of the sample extraction procedure. This document provides detailed application notes and protocols for the extraction of this compound from biological samples, primarily focusing on human plasma. The methodologies described are based on common and effective techniques for the recovery of fatty acid amides and other structurally similar molecules.
The selection of an appropriate extraction method is paramount and is influenced by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired analytical sensitivity and throughput. This compound, being a long-chain fatty acid amide with a tertiary amine group, is soluble in organic solvents, a property that is leveraged in the following extraction protocols.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₃₄D₆N₂O |
| Molecular Weight | 318.57 g/mol [1] |
| Structure | N-[3-(bis(methyl-d3)amino)propyl]tetradecanamide |
| Physical Form | Solid[2] |
| Solubility | Expected to be soluble in organic solvents like methanol (B129727), acetonitrile (B52724), and ethyl acetate. |
Sample Extraction Protocols
The choice of extraction technique significantly impacts the recovery of the analyte and the removal of interfering matrix components. For the analysis of fatty acid amides from plasma, protein precipitation is a widely used and effective method.[3] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are also viable alternatives, offering different degrees of selectivity and sample cleanup.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples, which can interfere with downstream analysis. Acetonitrile is a commonly used solvent for this purpose.
Experimental Protocol: Protein Precipitation
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
-
Precipitation:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration. The 3:1 ratio of acetonitrile to plasma is effective for protein removal.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds to ensure complete dissolution.
-
-
Final Filtration (Optional but Recommended):
-
Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
-
Experimental Workflow for Protein Precipitation
Caption: Workflow for this compound extraction from plasma via protein precipitation.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. For a non-polar compound like this compound, a reversed-phase sorbent such as C18 is suitable.
Experimental Protocol: Solid-Phase Extraction
-
Sample Pre-treatment:
-
Thaw and vortex the plasma sample.
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Experimental Workflow for Solid-Phase Extraction
Caption: Workflow for this compound extraction from plasma using solid-phase extraction.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases. For this compound, a non-polar organic solvent can be used to extract it from the aqueous plasma matrix.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add the this compound internal standard.
-
-
Extraction:
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic layers.
-
-
Organic Layer Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Experimental Workflow for Liquid-Liquid Extraction
Caption: Workflow for this compound extraction from plasma via liquid-liquid extraction.
Quantitative Data Summary
The following table summarizes expected performance characteristics for the described extraction methods based on typical recoveries for similar long-chain fatty acid amides from plasma. Actual results may vary and should be validated for the specific application.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Typical Recovery | 85-100% | >90%[4] | 80-95% |
| Matrix Effect | Moderate to High | Low | Low to Moderate |
| Throughput | High | Medium | Medium |
| Cost per Sample | Low | High | Low |
| Protocol Complexity | Low | High | Medium |
Signaling Pathways of Fatty Acid Amides
The non-deuterated form of this compound belongs to the class of fatty acid amides (FAAs), which are known to be endogenous signaling molecules.[5][6] These lipids are involved in a variety of physiological processes, including the regulation of inflammation, pain, and appetite.[5] The primary degrading enzyme for many FAAs is fatty acid amide hydrolase (FAAH).[6][7]
Simplified Signaling Pathway of Fatty Acid Amides
Caption: Simplified signaling pathway of fatty acid amides.
Conclusion
The selection of an appropriate sample extraction technique is a critical step in the bioanalysis of this compound. The protocols provided for protein precipitation, solid-phase extraction, and liquid-liquid extraction offer robust starting points for method development. The choice of method should be guided by the specific requirements of the study, including the desired level of sample cleanup, throughput, and cost considerations. For routine analysis of plasma samples, protein precipitation often provides a good balance of efficiency, simplicity, and cost-effectiveness. For applications requiring higher sensitivity and lower matrix effects, solid-phase extraction is recommended. All methods should be thoroughly validated to ensure they meet the required performance criteria for accuracy, precision, and recovery.
References
- 1. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid amide - Wikipedia [en.wikipedia.org]
- 7. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]
Aldox-D6 in Metabolomics Research: Information Not Available
Initial searches for "Aldox-D6" within the context of metabolomics research applications have yielded no specific or relevant results. The term "this compound" does not appear to correspond to a known compound, reagent, or standard methodology within the publicly available scientific literature and databases accessible via Google Search.
Extensive queries for "this compound metabolomics research applications," "this compound mechanism of action metabolomics," and "this compound derivatization protocol for metabolomics" did not return any information on a substance with this designation. It is possible that "this compound" may be a highly novel or proprietary compound not yet described in published research, an internal laboratory code, a misspelling of a different chemical entity, or a term with a very limited and specific use that is not indexed in broad scientific databases.
Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for "this compound" in metabolomics research. The core requirements of data presentation, detailed methodologies, and signaling pathway diagrams cannot be fulfilled without foundational information about the substance .
For researchers, scientists, and drug development professionals interested in metabolomics, it is recommended to verify the correct name and chemical identity of the compound of interest. Once the correct chemical name or structure is known, a more targeted and effective search for relevant applications and protocols can be conducted.
General information on metabolomics techniques, such as sample preparation, the use of stable isotope-labeled internal standards, and data analysis, is widely available. However, without a clear identification of "this compound," specific guidance on its application remains elusive.
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Aldox-D6
Welcome to the technical support center for Aldox-D6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Troubleshooting Guide: Poor Signal Intensity
One of the most common challenges encountered during experiments with this compound is achieving optimal signal intensity. This guide provides a structured approach to identifying and resolving the root causes of weak or absent signals.
Initial Checks
Before proceeding with more complex troubleshooting, ensure the following basic aspects of your experimental setup have been verified:
-
Reagent Integrity: Confirm that this compound and all other reagents are within their expiration dates and have been stored under the recommended conditions.[1] this compound should be stored in a tightly closed container at room temperature, protected from light and moisture, unless otherwise specified on the product's Certificate of Analysis.
-
Instrument Calibration: Ensure that the detection instrument (e.g., fluorescence microscope, plate reader) is properly calibrated and the correct filters and settings are being used for the expected signal.
Frequently Asked Questions (FAQs) for Poor Signal Intensity
Question 1: My this compound signal is very weak or non-existent. What are the likely causes?
Several factors can contribute to poor signal intensity. The primary areas to investigate are the experimental protocol, reagent concentrations, and tissue/cell preparation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Relevant Experimental Step |
| Insufficient this compound Concentration | Increase the concentration of the this compound probe. The optimal concentration may vary depending on the sample type and the abundance of the target aldehyde. | Probe Incubation |
| Suboptimal Incubation Time/Temperature | Increase the incubation time of the probe with the sample. For some aldehyde-reactive probes, reactivity can be moderately increased by raising the temperature (e.g., to 37°C).[2] | Probe Incubation |
| Incorrect pH of Reaction Buffer | Ensure the pH of the incubation buffer is optimal for the reaction. For some aldehyde-reactive probes, reactivity is accelerated in acidic conditions (pH < 6).[2] | Probe Incubation |
| Presence of Endogenous Quenchers | If using a fluorescent detection method, autofluorescence from the tissue or cells can interfere with the signal. Treat samples with a quenching agent like sodium borohydride (B1222165) if aldehyde fixation was used.[3] | Sample Preparation |
| Inefficient Detection | If using a biotinylated probe with a streptavidin-HRP detection system, consider using a more sensitive substrate system, such as a metal-enhanced DAB substrate.[3] | Signal Detection |
| RNase Contamination (if detecting RNA abasic sites) | If your experiment involves RNA, RNase contamination can degrade the target. Use RNase-free reagents and techniques. Some blocking solutions, like skim milk, can be a source of RNases.[2] | Sample Preparation & Reagent Handling |
Question 2: How can I optimize my experimental protocol to enhance this compound signal intensity?
Optimization is key to achieving a robust signal. Below is a systematic approach to refining your protocol.
Question 3: Could my sample preparation method be the cause of the poor signal?
Absolutely. The way samples are prepared and fixed can significantly impact the availability of target aldehydes for this compound binding.
Sample Preparation Considerations:
| Parameter | Recommendation | Rationale |
| Fixation | Optimize the fixation method, including the type of fixative, concentration, time, and temperature. Aldehyde-based fixatives can sometimes induce autofluorescence which may require quenching.[3] | Improper fixation can mask or destroy target aldehydes. |
| Permeabilization | If targeting intracellular aldehydes, ensure adequate permeabilization of cell membranes to allow this compound to enter the cell. | Incomplete permeabilization will prevent the probe from reaching its target. |
| Washing Steps | Ensure thorough but gentle washing steps to remove unbound probe without damaging the sample. | Insufficient washing can lead to high background, while overly harsh washing can reduce the specific signal. |
Experimental Protocols
Below are example protocols for using an aldehyde-reactive probe. These should be adapted based on your specific experimental needs and the manufacturer's instructions for this compound.
Protocol 1: Detection of Abasic Sites in Cellular RNA
This protocol is based on methodologies for aldehyde-reactive probes used to detect RNA oxidation.[2][4]
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard protocol, ensuring all reagents and equipment are RNase-free.
-
This compound Labeling:
-
Prepare a 10 mM stock solution of this compound in nuclease-free water.
-
In a microcentrifuge tube, combine 10 µg of total RNA with 1 mM this compound in a final volume of 50 µL of a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 6.0).
-
Incubate at 37°C for 1 hour.[2]
-
-
Purification of Labeled RNA: Remove unbound this compound by ethanol (B145695) precipitation or using a suitable RNA cleanup kit.
-
Detection:
-
Dot Blot Assay: Spot the labeled RNA onto a positively charged nylon membrane. Detect the deuterated probe using an appropriate detection method, which may involve a specific antibody or mass spectrometry.
-
Downstream Analysis: The labeled RNA can be used for downstream applications such as quantitative PCR (after reverse transcription) or sequencing to identify specific oxidized RNA species.[4]
-
Signaling Pathway Context
This compound, as an aldehyde-reactive probe, is likely used to study cellular processes involving the generation of aldehydes. A key area of interest is oxidative stress, where reactive oxygen species (ROS) can lead to lipid peroxidation and the formation of reactive aldehydes, as well as damage to nucleic acids resulting in abasic sites.[2][5]
References
- 1. clinivex.com [clinivex.com]
- 2. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Quantification of oxidized levels of specific RNA species using an Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Chromatographic Co-elution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on resolving the common analytical challenge of chromatographic co-elution. While the query specifically mentioned "Aldox-D6," it is crucial to clarify that this compound is a deuterated internal standard used for quantification in mass spectrometry, not a reagent for resolving co-elution. This guide will address the core issue of co-elution with established, effective methodologies.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution?
A1: Chromatographic co-elution occurs when two or more distinct compounds elute from a chromatographic column at the same or very similar times, resulting in overlapping peaks.[1] This phenomenon compromises the accuracy of both qualitative and quantitative analysis by making it difficult to distinguish and measure individual analytes.
Q2: How can I detect co-elution in my chromatogram?
A2: Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are some common indicators:
-
Asymmetrical peak shapes: Look for shoulders, tailing, or fronting on your peaks, which can indicate the presence of a hidden overlapping peak.[1]
-
Inconsistent mass spectra across a single peak: If you are using a mass spectrometry (MS) detector, variations in the mass spectrum from the beginning to the end of a peak strongly suggest co-elution.
-
Peak purity analysis: Diode array detectors (DAD) or similar spectral detectors can assess peak purity. A non-homogenous peak purity is a sign of co-elution.
Q3: What is the actual role of this compound?
A3: this compound, chemically known as N-(3-(bis(methyl-d3)amino)propyl)tetradecanamide, is a deuterated compound. In analytical chemistry, deuterated compounds are primarily used as internal standards for quantitative analysis using mass spectrometry. They are chemically almost identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms. This allows for accurate quantification by correcting for variations in sample preparation and instrument response. It is not designed or used to resolve chromatographic co-elution of other compounds.
Q4: Can the isotope effect of deuterated compounds be used to resolve co-elution?
A4: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[2][3] However, this effect is generally small and not a reliable or practical strategy for resolving co-elution between different classes of compounds. Its primary utility is in isotope-dilution mass spectrometry.
Troubleshooting Guide: Resolving Chromatographic Co-elution
When faced with co-eluting peaks, a systematic approach to method development and optimization is essential. The following sections provide detailed strategies to improve peak resolution.
Chromatographic Method Optimization
Optimizing the parameters of your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method is the first line of defense against co-elution.
Table 1: Key Parameters for HPLC Method Optimization
| Parameter | Strategy for Improving Resolution | Rationale |
| Mobile Phase Composition | Modify the organic solvent-to-aqueous ratio. Change the organic solvent type (e.g., acetonitrile (B52724) to methanol). | Alters the polarity of the mobile phase, thereby changing the retention and selectivity for different analytes. |
| pH of Mobile Phase | Adjust the pH for ionizable compounds. | The charge state of an analyte significantly affects its retention on reversed-phase columns. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl or Cyano). | Different stationary phases offer unique selectivities based on analyte properties like hydrophobicity, aromaticity, and shape. |
| Temperature | Increase or decrease the column temperature. | Temperature affects analyte viscosity and the kinetics of partitioning between the mobile and stationary phases, which can alter selectivity. |
| Flow Rate | Decrease the flow rate. | A lower flow rate can lead to more efficient separation by allowing more time for analyte interaction with the stationary phase. |
Table 2: Key Parameters for GC Method Optimization
| Parameter | Strategy for Improving Resolution | Rationale |
| Temperature Program | Decrease the initial oven temperature. Use a slower temperature ramp rate. | A slower ramp rate increases the time analytes spend in the column, allowing for better separation of compounds with close boiling points. |
| Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (e.g., Helium, Hydrogen). | Affects the efficiency of the separation (van Deemter equation). |
| Column Dimensions | Use a longer column or a column with a smaller internal diameter. | Increases the number of theoretical plates, leading to better resolution. |
| Stationary Phase | Select a column with a different stationary phase polarity. | Enhances separation based on differences in analyte volatility and interaction with the stationary phase. |
Chemical Derivatization: A Powerful Tool for Resolving Co-elution
When chromatographic optimization is insufficient, chemical derivatization can be a highly effective strategy. This involves chemically modifying the analytes to alter their physicochemical properties, thereby changing their chromatographic behavior. This is particularly useful for resolving co-eluting aldehydes and ketones.
What is Chemical Derivatization?
Derivatization is the process of reacting a compound with a chemical agent to produce a new compound with properties that are more suitable for a specific analytical method.[4] For chromatography, this can lead to:
-
Improved Resolution: By altering the polarity, volatility, or size of the analytes, their retention times can be significantly shifted, resolving co-elution.
-
Enhanced Detectability: A derivatizing agent can introduce a chromophore or fluorophore, increasing the sensitivity of UV or fluorescence detection.[4]
-
Improved Peak Shape: Derivatization can reduce tailing by blocking active functional groups that may interact with the stationary phase.
Experimental Protocol: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (B122626) (DNPH)
This protocol describes a common pre-column derivatization method for aldehydes and ketones to improve their separation and detection by HPLC.[5][6]
Materials:
-
Sample containing co-eluting carbonyl compounds
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a catalytic amount of acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
Derivatization Reaction:
-
To 1 mL of the sample solution, add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes). The reaction time should be optimized.
-
-
Sample Dilution: After the reaction is complete, dilute the sample with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a C18 column and a mobile phase gradient of acetonitrile and water.
-
Detect the DNPH-derivatives at approximately 360 nm.
-
Table 3: Expected Outcome of DNPH Derivatization
| Analyte Property | Before Derivatization | After Derivatization | Impact on Co-elution |
| Chromatographic Retention | Potentially similar for structurally related carbonyls, leading to co-elution. | Significantly altered based on the structure of the original carbonyl, leading to different retention times for the derivatives. | High potential to resolve co-eluting peaks. |
| UV-Vis Absorbance | May have low or no absorbance in the UV-Vis range. | Strong absorbance at ~360 nm due to the introduced dinitrophenyl group. | Greatly enhanced detection sensitivity. |
Visualizing Workflows and Concepts
To further clarify the troubleshooting process and the concept of derivatization, the following diagrams are provided.
Caption: A logical workflow for troubleshooting chromatographic co-elution.
Caption: Conceptual diagram of resolving co-elution via chemical derivatization.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Minimizing isotopic interference with Aldox-D6
Welcome to the Technical Support Center for Aldox-D6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic interference and addressing other common challenges when using this compound as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of Aldox (also known as Myristamidopropyl Dimethylamine), a tertiary amidoamine. It is primarily used as a stable isotope-labeled (SIL) internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. The use of a SIL internal standard is considered the gold standard for correcting for matrix effects and variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the unlabeled analyte, Aldox.
Q2: What is isotopic interference and why is it a concern when using this compound?
Isotopic interference, or "crosstalk," occurs when the signal of the analyte (Aldox) contributes to the signal of the internal standard (this compound), or vice versa. This can happen in two primary ways:
-
Contribution of Analyte to Internal Standard: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled Aldox can result in a molecule with a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound. This is particularly relevant at high concentrations of the analyte.
-
Presence of Unlabeled Analyte in the Internal Standard: The this compound material may contain a small percentage of the unlabeled Aldox as an impurity.
This interference can lead to inaccuracies in the calculated analyte/internal standard peak area ratio, resulting in biased quantitative results and non-linear calibration curves.
Q3: What are the key specifications of this compound that I should be aware of?
It is crucial to know the isotopic and chemical purity of your this compound standard. These values are typically provided in the Certificate of Analysis from the supplier.
| Property | Typical Specification | Implication for Isotopic Interference |
| Isotopic Purity | ≥ 98% | A higher isotopic purity minimizes the contribution of unlabeled or partially labeled species in the internal standard solution. |
| Chemical Purity | ≥ 96% | High chemical purity ensures that other impurities do not interfere with the measurement of the analyte or the internal standard. |
Q4: How many deuterium (B1214612) atoms are in this compound and is this sufficient to avoid interference?
This compound contains six deuterium atoms. A mass difference of at least 3 atomic mass units (amu) between the analyte and the deuterated internal standard is generally recommended to minimize the risk of isotopic crosstalk from the natural isotopic abundance of the analyte. With six deuterium atoms, this compound has a mass difference of approximately 6 amu compared to the unlabeled Aldox, which is generally sufficient to prevent significant overlap.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve or Inaccurate Results at High Analyte Concentrations
Symptom: Your calibration curve for Aldox becomes non-linear at the upper concentration range, or you observe a negative bias in your quality control samples at high concentrations.
Potential Cause: Isotopic contribution from the unlabeled analyte to the this compound internal standard signal. At high concentrations of Aldox, the signal from its naturally occurring heavy isotopes can artificially inflate the measured signal for this compound.
Troubleshooting Steps:
-
Assess the Contribution: Prepare a high-concentration sample of unlabeled Aldox without any this compound. Acquire data by monitoring the mass transition for this compound. Any signal detected will represent the isotopic contribution from the analyte.
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate. It should be high enough to provide a robust signal but not so high that it significantly contributes to the analyte signal if there is any unlabeled impurity. A common practice is to use a concentration that gives a similar response to the analyte at the mid-point of the calibration curve.
-
Mathematical Correction: If the isotopic contribution is consistent and predictable, a mathematical correction can be applied to the measured internal standard signal.[1] This involves subtracting the contribution of the analyte's isotopes from the total signal measured for the internal standard.
-
Select a Different Product Ion: Investigate if there is an alternative, specific product ion for this compound that has minimal or no contribution from the fragmentation of the unlabeled Aldox isotopes.
Issue 2: Inconsistent Results and Poor Reproducibility
Symptom: You are observing high variability in your results across different samples or batches.
Potential Causes:
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If there is significant and variable ion suppression or enhancement across the chromatographic peak, this can lead to inconsistent analyte-to-internal standard ratios.
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium labels on this compound could potentially exchange with hydrogen atoms from the solvent, especially under certain pH or temperature conditions. This would lead to a decrease in the this compound signal and an increase in partially deuterated or unlabeled species.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Aldox and this compound. If they are not perfectly co-eluting, consider adjusting the chromatographic conditions (e.g., gradient, column chemistry) to minimize the separation.
-
Evaluate H/D Exchange: Incubate this compound in the sample matrix and analytical mobile phase under the conditions of your assay for a prolonged period. Analyze the sample to see if there is any evidence of the formation of Aldox-D5, D4, etc., or an increase in the unlabeled Aldox signal. If exchange is observed, consider adjusting the pH of your mobile phase or sample preparation solutions. The deuterium atoms on this compound are expected to be on the dimethylamino propyl moiety, which are generally stable.
-
Check for Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your sample matrix. This involves comparing the signal of the analyte and internal standard in a neat solution versus a post-spiked matrix extract.
Experimental Protocols
Protocol 1: Hypothetical LC-MS/MS Method for the Quantification of Aldox using this compound
This protocol provides a starting point for method development and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aldox | 313.3 | 102.1 | 25 |
| This compound | 319.3 | 108.1 | 25 |
Note: The proposed product ions are based on the predicted cleavage of the bond between the propyl group and the dimethylamine (B145610) moiety. These transitions must be optimized experimentally.
Visualizations
Caption: Isotopic interference pathway from high concentration analyte.
Caption: Troubleshooting workflow for this compound related issues.
References
Technical Support Center: Aldox-D6 Ionization Efficiency and Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects on Aldox-D6 ionization efficiency in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue extract).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] Ultimately, uncorrected matrix effects can compromise the accuracy, precision, and sensitivity of the quantitative analysis of the target analyte that this compound is used to normalize.[4][5]
Q2: I am using this compound, a stable isotope-labeled internal standard. Shouldn't that automatically correct for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the unlabeled analyte and experience identical ionization suppression or enhancement, providing effective correction.[4][5] However, this is not always guaranteed. Minor differences in physicochemical properties between the analyte and its deuterated counterpart can sometimes lead to slight chromatographic separation.[2] If this separation occurs in a region of the chromatogram with varying matrix interferences, the analyte and this compound will be affected differently, leading to inaccurate quantification.[6]
Q3: My analyte/Aldox-D6 peak area ratio is inconsistent across different biological samples. What is the likely cause?
A3: Inconsistent peak area ratios, despite using a SIL-IS, strongly suggest differential matrix effects.[2] This can occur if there is a slight retention time shift between your analyte and this compound, causing them to elute in regions with different levels of ion suppression.[2] Additionally, the composition and concentration of matrix components can vary significantly between different lots or sources of biological samples, leading to variable matrix effects.[7][8]
Q4: What are the primary sources of matrix effects in biological samples?
A4: In biological matrices such as plasma and serum, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[9][10] Other endogenous components like salts, proteins, and metabolites can also interfere with the ionization process.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low and inconsistent signal for this compound across different plasma lots.
-
Possible Cause: Significant and variable ion suppression due to high concentrations of phospholipids and other endogenous components in different plasma lots.[8] Simple protein precipitation may not be sufficient to remove these interferences.[11]
-
Recommended Actions:
-
Optimize Sample Preparation: Implement more rigorous sample clean-up techniques to remove interfering matrix components.[4][12]
-
Chromatographic Optimization: Adjust the chromatographic method to separate this compound and the analyte from the regions of ion suppression.[4][14]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the assay has sufficient sensitivity.[4][15]
-
Problem 2: Poor, asymmetric, or split peak shapes for both the analyte and this compound.
-
Possible Cause: Issues with the analytical column, mobile phase composition, or sample solvent. Interactions with the stationary phase or system contamination can also lead to poor peak shapes.
-
Recommended Actions:
-
Check Mobile Phase and Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[16]
-
Evaluate Column Health: Contamination can lead to peak shape issues. Flush the system and consider using a guard column. If the problem persists, the analytical column may need to be replaced.
-
Adjust Mobile Phase: Modify the mobile phase composition or gradient to improve peak shape.
-
Problem 3: The retention times of the analyte and this compound are slightly different, leading to inconsistent results.
-
Possible Cause: The "deuterium isotope effect" can sometimes cause a slight difference in retention time between the analyte and its deuterated internal standard on reversed-phase columns.[6]
-
Recommended Actions:
-
Modify Mobile Phase Gradient: A shallower gradient around the elution time of the analyte and this compound can improve their co-elution.[2]
-
Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and may improve co-elution.[2]
-
Adjust Column Temperature: Modifying the column temperature can influence retention times and potentially improve co-elution.[2]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
This method quantifies the extent of ion suppression or enhancement.[3][5]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of your analyte and this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., Low and High QC levels).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike the resulting blank extracts with the analyte and this compound to the same final concentration as Set A.[5][17]
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and this compound at the same concentration as Set A before the extraction process. (This set is used for recovery calculation).
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Data Analysis:
-
Calculate Matrix Factor (MF):
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the different lots of matrix should not be greater than 15%.[17]
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This experiment identifies at which retention times matrix effects occur.[3][4]
Methodology:
-
System Setup: Infuse a standard solution of your analyte at a constant flow rate into the MS detector, post-column, using a T-connector.
-
Injection: While the analyte solution is being infused, inject a blank, extracted matrix sample onto the LC column.
-
Data Acquisition: Monitor the signal intensity of the infused analyte over the entire chromatographic run.
-
Data Analysis:
-
A stable, flat baseline indicates no matrix effect.
-
Any dips in the baseline correspond to regions of ion suppression, while peaks indicate ion enhancement.[3]
-
Compare the retention time of your analyte and this compound with the regions of ion suppression/enhancement to assess the potential for impact on your results.
-
Data Presentation
Table 1: Hypothetical Matrix Factor (MF) and Recovery Data for Analyte X and this compound
| Lot ID | Analyte MF | This compound MF | IS-Normalized MF | Analyte Recovery (%) |
| Plasma 1 | 0.65 | 0.68 | 0.96 | 88.2 |
| Plasma 2 | 0.72 | 0.75 | 0.96 | 90.1 |
| Plasma 3 | 0.59 | 0.63 | 0.94 | 85.6 |
| Plasma 4 | 0.81 | 0.83 | 0.98 | 92.5 |
| Plasma 5 | 0.68 | 0.70 | 0.97 | 89.3 |
| Plasma 6 | 0.75 | 0.79 | 0.95 | 91.0 |
| Mean | 0.70 | 0.73 | 0.96 | 89.5 |
| %CV | 11.5 | 9.8 | 1.5 | 2.9 |
This table illustrates significant but consistent ion suppression for both the analyte and this compound across different plasma lots. The low %CV for the IS-Normalized MF demonstrates that this compound effectively compensates for the matrix effect.
Visualizations
Caption: Workflow for bioanalysis and the point of interference from matrix components.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Matrix effects caused by phospholipids in multi-residue analysis for beta-agonists with liquid chromatography-electrospray tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. e-b-f.eu [e-b-f.eu]
Improving recovery of Aldox-D6 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Aldox-D6 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated stable isotope-labeled internal standard (SIL-IS). Its chemical name is N-(3-(bis(methyl-d3)amino)propyl)tetradecanamide. With a molecular formula of C19H34D6N2O and a molecular weight of 318.57 g/mol , it is structurally almost identical to the non-labeled analyte of interest.[1][2] It is used to improve the accuracy and precision of quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] By adding a known amount of this compound to samples at the beginning of the preparation process, it can compensate for variability in extraction efficiency, matrix effects, and instrument response.[3][5]
Q2: What are the key chemical features of this compound that influence its behavior during sample preparation?
This compound has three main chemical features that dictate its behavior:
-
A long, nonpolar alkyl chain: This makes the molecule hydrophobic and soluble in organic solvents.
-
A tertiary amine group: This group is basic and its charge state is dependent on the pH of the solution. At a pH below its pKa, the amine group will be protonated (positively charged), increasing its water solubility. At a pH above its pKa, it will be neutral, increasing its solubility in organic solvents.
-
An amide linkage: This group can participate in hydrogen bonding.
Understanding these features is crucial for optimizing extraction conditions.
Q3: I am observing low recovery of this compound. What are the most common causes?
Poor recovery of this compound can stem from several factors during the sample preparation workflow. The most common culprits include:
-
Suboptimal pH: The pH of the sample and extraction solvents significantly impacts the ionization state and, therefore, the extraction efficiency of the tertiary amine in this compound.[6][7]
-
Inappropriate Solvent Selection: The choice of extraction and elution solvents in both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is critical. Solvents that are too weak may not efficiently extract the analyte, while overly strong solvents might co-extract interfering matrix components.[8]
-
Matrix Effects: Components from the sample matrix (e.g., proteins, lipids, salts) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.[3][9][10]
-
Adsorption to Surfaces: The hydrophobic nature of this compound can lead to its adsorption onto the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware.
-
Incomplete Elution from SPE Sorbent: If the elution solvent is not strong enough or the volume is insufficient, this compound may remain bound to the SPE sorbent.
-
Emulsion Formation in LLE: The formation of a stable emulsion between the aqueous and organic phases can trap this compound, preventing its complete transfer into the organic layer.[4]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample pH | Adjust the pH of the sample to be at least 2 pH units above the pKa of the tertiary amine of this compound to ensure it is in its neutral, more hydrophobic state for better retention on a reversed-phase sorbent (e.g., C18). |
| Improper Sorbent Conditioning/Equilibration | Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample's loading conditions. Do not let the sorbent bed dry out before loading the sample. |
| Sample Loading Flow Rate is Too Fast | A high flow rate can prevent efficient binding of this compound to the sorbent. Decrease the sample loading flow rate to allow for adequate interaction time.[4] |
| Inefficient Elution | The elution solvent may not be strong enough. Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier like methanol (B129727) or acetonitrile). Using a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) in the elution solvent can help to ensure the tertiary amine is in its neutral state for efficient elution. Perform multiple, smaller volume elutions instead of one large volume elution.[4] |
| Analyte Breakthrough During Washing | The wash solvent may be too strong, causing premature elution of this compound. Decrease the organic content of the wash solvent. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Aqueous Phase pH | Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of the tertiary amine of this compound. This will neutralize the amine group, making this compound more soluble in the organic extraction solvent.[8] |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent should be matched to the analyte. Given this compound's long alkyl chain, a nonpolar solvent like hexane (B92381) or a moderately polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) should be effective. Try different solvents to find the one with the best partitioning coefficient.[8] |
| Insufficient Mixing/Shaking | Inadequate vortexing or shaking leads to incomplete partitioning between the two phases. Ensure vigorous mixing for a sufficient duration (e.g., 1-2 minutes) to maximize the surface area between the two phases.[4] |
| Emulsion Formation | The formation of an emulsion layer can trap this compound. To break the emulsion, try centrifuging the sample at a higher speed or for a longer duration. Adding salt ("salting out") to the aqueous phase can also improve phase separation.[4][11] |
| Incorrect Phase Ratio | The volume ratio of the organic extraction solvent to the aqueous sample should be optimized. A higher ratio of organic to aqueous phase can improve recovery.[8][11] |
Experimental Protocols
Generic Reversed-Phase SPE Protocol for this compound in a Biological Matrix
-
Sample Pre-treatment:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of a buffer solution to adjust the pH to >10 (e.g., 0.1 M ammonium carbonate). Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through a C18 SPE cartridge.
-
Pass 1 mL of the high pH buffer solution through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in the high pH buffer to remove polar interferences.
-
Perform a second wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of methanol containing a small amount of base (e.g., 0.5% ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Generic LLE Protocol for this compound in a Biological Matrix
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Add 100 µL of a basifying agent (e.g., 0.1 M sodium carbonate) to adjust the pH to >10. Vortex for 15 seconds.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers and break any emulsion.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Visualizations
Caption: Comparative workflows for SPE and LLE of this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. scbt.com [scbt.com]
- 2. clinivex.com [clinivex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Addressing variability in Aldox-D6 quantification results
Technical Support Center: Aldox-D6 Quantification
Welcome to the technical support center for this compound quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the quantification of Aldox using its deuterated internal standard, this compound. The following guides and FAQs are based on established best practices for LC-MS/MS bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a stable isotope-labeled (SIL) version of the analyte, Aldox. It is chemically identical to Aldox but has a different mass due to the replacement of six hydrogen atoms with deuterium (B1214612).[1][2] This makes it an ideal internal standard for quantification by mass spectrometry. Its purpose is to normalize for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the quantification of Aldox.[3][4]
Q2: My this compound (Internal Standard) signal is highly variable between samples. What are the potential causes?
A2: High variability in the internal standard signal can be caused by several factors:
-
Inconsistent Sample Preparation: Errors in pipetting, inconsistent protein precipitation, or variable recovery during solid-phase extraction (SPE) can lead to different amounts of IS in the final extract.[4][5]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source.[6][7] This effect can vary from sample to sample.
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as an unstable spray or a dirty ion source, can cause signal drift.[8]
-
IS Purity and Stability: Issues with the purity of the this compound stock solution or its degradation over time can lead to inconsistent results.[9] It's crucial to ensure the deuterium labels are on stable positions of the molecule.[1]
Q3: The ratio of Aldox to this compound is fluctuating, leading to high %CV in my quality control (QC) samples. What should I investigate?
A3: Fluctuations in the analyte/IS ratio are a primary indicator of analytical problems. Key areas to investigate include:
-
Differential Matrix Effects: While a SIL IS is meant to correct for matrix effects, sometimes the analyte and IS are affected differently, especially if they have slightly different retention times or if the interfering matrix components are not uniformly distributed.[10][11]
-
Cross-contamination or Interference: Check for carryover between samples by injecting a blank after a high-concentration sample. Also, ensure there are no interfering peaks from the matrix that have the same mass transition as Aldox or this compound.
-
Non-linearity: If the issue is more pronounced at the high or low end of your calibration curve, it could indicate detector saturation at high concentrations or poor signal-to-noise at low concentrations.[12]
-
Analyte Stability: The analyte (Aldox) might be degrading in the matrix or during sample processing, while the IS remains stable.
Q4: How can I assess and minimize matrix effects?
A4: A standard method to assess matrix effects involves comparing the response of the analyte/IS in a post-extraction spiked sample (blank matrix extract with analyte and IS added) to the response in a neat solution (solvent with analyte and IS).[9] The matrix factor (MF) should be consistent across different lots of the biological matrix. To minimize matrix effects:
-
Improve Sample Cleanup: Use a more rigorous extraction method like solid-phase extraction (SPE) instead of simple protein precipitation.
-
Optimize Chromatography: Adjust the LC gradient to better separate Aldox and this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common issues.
Troubleshooting High Variability in Internal Standard (IS) Signal
If you observe a coefficient of variation (%CV) greater than 15% in the this compound peak area across your calibration standards and QCs, follow this decision tree.
Caption: Troubleshooting decision tree for high internal standard variability.
Experimental Protocols
Protocol: Sample Preparation via Protein Precipitation
This protocol outlines a standard protein precipitation method for extracting Aldox and this compound from human plasma.
-
Sample Thawing: Thaw frozen plasma samples, calibration standards (CS), and quality controls (QCs) at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 50 µL of each sample (plasma, CS, QC, blank) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 50 ng/mL in 50% methanol) to all tubes/wells except for the blank matrix samples. To the blank, add 10 µL of 50% methanol.
-
Vortexing: Vortex all samples for 10 seconds to mix.
-
Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to each tube/well to precipitate the plasma proteins.[13]
-
Mixing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilution (Optional): Add 50 µL of water or mobile phase A to the supernatant to reduce the organic solvent concentration, which can improve peak shape in reverse-phase chromatography.
-
Injection: Seal the plate/vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Workflow Diagram
Caption: Standard bioanalytical workflow for Aldox quantification.
Data Presentation
The tables below illustrate common scenarios of variability.
Table 1: Example of a Successful QC Run
This table shows an acceptable run where the precision (%CV) and accuracy (% Bias) are within the typical acceptance limit of ±15%.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | % Bias | IS Peak Area | %CV of IS Area |
| LLOQ | 1.0 | 1.08 | +8.0% | 1.55E+06 | |
| LQC | 3.0 | 2.85 | -5.0% | 1.61E+06 | |
| MQC | 30.0 | 32.1 | +7.0% | 1.59E+06 | 4.5% |
| HQC | 80.0 | 75.2 | -6.0% | 1.49E+06 |
Table 2: Example of a Failed QC Run Due to High Variability
This table illustrates a failed run, indicated by the high %CV of the IS area and the resulting poor accuracy in the high QC sample.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | % Bias | IS Peak Area | %CV of IS Area |
| LLOQ | 1.0 | 1.15 | +15.0% | 1.62E+06 | |
| LQC | 3.0 | 2.79 | -7.0% | 1.55E+06 | |
| MQC | 30.0 | 33.6 | +12.0% | 1.12E+06 | 25.8% |
| HQC | 80.0 | 65.5 | -18.1% | 0.98E+06 |
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. msacl.org [msacl.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aldox-D6 for Internal Standard Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Aldox-D6 as an internal standard for quantitative analysis.
Troubleshooting Guide
Issue: High Variability in this compound Signal Across Samples
-
Question: My this compound signal is highly variable between samples in the same run. What are the potential causes and how can I fix this?
-
Answer: High variability in the internal standard (IS) signal can compromise the precision and accuracy of your assay. Several factors could be responsible:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the this compound spiking solution into every sample, including calibrators, quality controls (QCs), and unknowns. Variations in extraction efficiency can also contribute. Re-evaluate your sample extraction protocol for consistency.
-
Matrix Effects: Significant variations in the composition of the biological matrix between samples can lead to differential ion suppression or enhancement of the this compound signal. A stable isotope-labeled internal standard like this compound is designed to compensate for these effects, but extreme matrix differences can still be problematic.[1][2][3] Consider additional sample cleanup steps or dilution to mitigate severe matrix effects.[3][4]
-
Internal Standard Stability: The stability of the deuterium (B1214612) labels on this compound is crucial. If the labels are on exchangeable positions, they can be lost during sample processing, leading to a decreased signal.[1][4][5] It is preferable to use standards where deuterium atoms are on stable, non-labile positions on the carbon backbone.[4][5]
-
Instrument Instability: Check for fluctuations in the mass spectrometer's performance. Run a system suitability test to ensure the instrument is stable.
-
Issue: Poor Linearity of the Calibration Curve
-
Question: My calibration curve for aldosterone (B195564) is non-linear, even though I'm using an this compound internal standard. What should I investigate?
-
Answer: Poor linearity can arise from several sources even with an internal standard:
-
Inappropriate Internal Standard Concentration: An IS concentration that is too low may not provide a stable signal, while a concentration that is too high can lead to detector saturation.[3] A common practice is to use an IS concentration that results in a signal intensity of approximately 50% of the highest calibration standard.[4] However, in some cases, a higher IS concentration can improve linearity by normalizing ionization suppression across the calibration range.[4]
-
Isotopic Interference (Cross-Talk): At high concentrations of the native aldosterone analyte, its naturally occurring isotopes (e.g., M+1, M+2) can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[4] This artificially inflates the IS signal and can cause the calibration curve to bend. Using an internal standard with a higher degree of deuteration (D5 or greater) is recommended to minimize this isotopic overlap.[4]
-
Detector Saturation: If the analyte concentration at the high end of the curve is saturating the detector, this will lead to a non-linear response. Diluting the samples to bring the analyte concentration within the linear dynamic range of the assay can resolve this.[4]
-
Issue: Retention Time Shift Between Aldosterone and this compound
-
Question: I'm observing a slight shift in retention time between aldosterone and this compound. Is this normal, and will it affect my results?
-
Answer: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect."[4] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][4] This is generally not a problem if the shift is small and consistent. However, a significant shift could mean that the analyte and the internal standard are eluting in regions with different levels of matrix effects, which would compromise the IS's ability to compensate for these effects accurately.[1] If the shift is large, chromatographic conditions may need to be optimized to ensure co-elution.
Frequently Asked Questions (FAQs)
-
Question: What is the ideal concentration for my this compound internal standard?
-
Answer: There is no single universal concentration. The optimal concentration should be determined experimentally for your specific assay and instrument. A good starting point is a concentration that yields a robust and reproducible signal, typically in the mid-range of the calibration curve.[3][6] The goal is to have a signal that is well above the background noise but not so high that it causes detector saturation.[2]
-
Question: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
-
Answer: Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[3][7] Because this compound is chemically almost identical to aldosterone, it behaves very similarly during sample extraction, chromatography, and ionization.[2][3][7] This allows it to more effectively compensate for matrix effects and other sources of analytical variability compared to a structural analog, which may have different physicochemical properties.[3]
-
Question: How can I be sure my this compound is stable throughout my experimental procedure?
-
Answer: The position of the deuterium labels is critical for the stability of the internal standard.[1][5] Labels on hydroxyl, amine, or carboxyl groups can be prone to back-exchange with protons from the solvent.[1] It is best to use an internal standard where the deuterium atoms are located on stable positions, such as the carbon backbone.[4][5] If you suspect instability, you can incubate the this compound in the sample matrix under your experimental conditions (e.g., different pH, temperatures) and monitor its mass spectrum for any changes.[4]
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal and ensures linearity of the calibration curve.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of aldosterone in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Prepare Aldosterone Calibration Standards:
-
From the aldosterone stock solution, prepare a series of working solutions to create calibration standards at concentrations spanning your expected analytical range (e.g., 25 pg/mL to 5000 pg/mL).[8]
-
-
Prepare this compound Spiking Solutions:
-
From the this compound stock solution, prepare a series of working "spiking" solutions at different concentrations (e.g., 100 pg/mL, 500 pg/mL, 1000 pg/mL, 2000 pg/mL).
-
-
Sample Preparation and Analysis:
-
For each this compound spiking concentration, prepare a full set of calibration standards by spiking a fixed volume of the this compound solution into each standard.
-
Process these samples using your established extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).[9][10][11]
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
For each this compound concentration tested, generate a calibration curve by plotting the peak area ratio (aldosterone/Aldox-D6) against the aldosterone concentration.
-
Evaluate the linearity (R²) of each calibration curve.
-
Assess the signal-to-noise ratio and the coefficient of variation (%CV) of the this compound peak area across all samples for each concentration series.
-
-
Selection of Optimal Concentration:
-
Choose the this compound concentration that provides the best linearity (ideally R² > 0.99), and a stable IS signal (%CV < 15%) across the entire calibration range.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of aldosterone and the effectiveness of this compound in compensating for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare aldosterone standards at low, medium, and high concentrations in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using your established protocol. Spike the extracted blank matrix with aldosterone and this compound at the same low, medium, and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with aldosterone and this compound at the low, medium, and high concentrations before performing the extraction.
-
-
Analyze Samples:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculate Matrix Effect:
-
The matrix effect can be calculated by comparing the peak area of the analyte in the post-extraction spiked sample (Set B) to the peak area in the neat solution (Set A).
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
Evaluate Internal Standard Performance:
-
The ability of this compound to compensate for matrix effects is evaluated by comparing the peak area ratios (aldosterone/Aldox-D6) from the pre-extraction spiked samples (Set C) to the neat solution (Set A). Ideally, the ratios should be very similar, demonstrating that the internal standard is effectively tracking the analyte.
-
Data Presentation
Table 1: Example Evaluation of this compound Signal Stability at Different Concentrations
| This compound Concentration (pg/mL) | Mean Peak Area | Standard Deviation | %CV |
| 100 | 55,000 | 11,000 | 20.0 |
| 500 | 275,000 | 24,750 | 9.0 |
| 1000 | 550,000 | 44,000 | 8.0 |
| 2000 | 1,100,000 | 99,000 | 9.0 |
Based on this example data, concentrations of 500 pg/mL and above provide a stable signal with an acceptable %CV (<15%).
Table 2: Example Aldosterone Calibration Curve Performance with Optimized this compound
| Analyte Conc. (pg/mL) | IS Conc. (pg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 25 | 500 | 13,500 | 280,000 | 0.048 |
| 50 | 500 | 27,500 | 278,000 | 0.099 |
| 100 | 500 | 54,000 | 275,000 | 0.196 |
| 500 | 500 | 278,000 | 276,000 | 1.007 |
| 1000 | 500 | 552,000 | 274,000 | 2.015 |
| 2500 | 500 | 1,380,000 | 277,000 | 4.982 |
| 5000 | 500 | 2,755,000 | 275,000 | 10.018 |
This table demonstrates the expected data for generating a linear calibration curve using an optimized internal standard concentration.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: How an internal standard corrects for matrix-induced ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Migration from RIA to LC-MS/MS for aldosterone determination: Implications for clinical practice and determination of plasma and urine reference range intervals in a cohort of healthy Belgian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Impact of Sample pH on Chemical Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample pH on the chemical stability of pharmaceutical compounds. The following information is designed to assist in designing, executing, and troubleshooting pH stability studies.
Frequently Asked Questions (FAQs) on pH Stability Studies
Q1: Why is it important to study the impact of pH on the chemical stability of a drug candidate?
A1: Understanding the pH-stability profile of a drug candidate is crucial for several reasons. It helps in identifying the optimal pH for formulation to ensure the drug's efficacy and safety over its shelf life.[1] Forced degradation studies, which include stressing the compound at various pH values, are a regulatory requirement to understand the degradation pathways and to develop and validate stability-indicating analytical methods.[2][3][4] This information is critical for selecting appropriate formulation and packaging, as well as defining proper storage conditions and shelf life for the final drug product.[2]
Q2: What are the typical pH conditions used in a forced hydrolysis study?
A2: Forced hydrolysis studies are typically conducted across a wide range of pH values to evaluate the susceptibility of the active substance to acid and base-catalyzed degradation.[5] Commonly, studies include acidic conditions (e.g., 0.1 N HCl), neutral conditions (e.g., water), and basic conditions (e.g., 0.1 N NaOH).[2][3] It is also recommended to test in buffered solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12) to construct a comprehensive pH-rate profile.
Q3: What is the recommended extent of degradation to aim for in a forced degradation study?
A3: The goal is to achieve meaningful degradation without over-stressing the molecule, which could lead to secondary degradation products not seen under normal storage conditions.[2] A target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered appropriate to provide sufficient degradation products for analytical method validation and pathway elucidation.[3][6]
Q4: What are common degradation pathways for molecules with amide functional groups?
A4: Amide hydrolysis is a very common degradation pathway for pharmaceuticals.[7][8][9] This can occur under both acidic and basic conditions, leading to the cleavage of the amide bond to form a carboxylic acid and an amine.[10] The rate of hydrolysis is pH-dependent.[7][11] While amides are generally more stable than esters, they can be susceptible to degradation at extreme pH values.[7]
Experimental Protocol for a pH Stability Study
This protocol outlines a general procedure for conducting a forced hydrolysis study to determine the impact of pH on the chemical stability of a compound.
1. Materials and Reagents:
- Active Pharmaceutical Ingredient (API)
- Hydrochloric acid (HCl), analytical grade
- Sodium hydroxide (B78521) (NaOH), analytical grade
- Phosphate and/or citrate (B86180) buffers (various pH values)
- HPLC grade water, acetonitrile, and methanol (B129727)
- Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
- Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Preparation of pH Stress Samples:
- For each pH condition, add a specific volume of the API stock solution to a volumetric flask.
- Add the acidic, basic, or buffer solution to the flask.
- Dilute to the final volume with the corresponding solution. The final concentration should be suitable for the analytical method.
- Prepare a control sample at a neutral pH and store it under refrigerated conditions to minimize degradation.
4. Stress Conditions:
- Incubate the prepared samples at a controlled temperature (e.g., 60°C) for a defined period. The duration of the study may vary depending on the stability of the compound.[2]
- It is recommended to pull samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.
5. Sample Analysis:
- At each time point, withdraw an aliquot of each sample.
- Neutralize the acidic and basic samples to prevent further degradation before analysis.
- Dilute the samples to the appropriate concentration for analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
6. Data Analysis:
- Calculate the percentage of the remaining API and the percentage of each degradation product at each time point for all pH conditions.
- Plot the percentage of remaining API against time for each pH to determine the degradation rate.
Troubleshooting Guide for HPLC Analysis in Stability Studies
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | - Silanol interactions with basic compounds. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped column. - Reduce the sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[12] |
| Ghost Peaks | - Impurities in the mobile phase. - Sample carryover from previous injections. - Contamination from the injection system. | - Use high-purity HPLC grade solvents and freshly prepared mobile phase.[12] - Implement a robust needle wash protocol.[13] - Clean the injector and sample loop. |
| Drifting Retention Times | - Changes in mobile phase composition. - Temperature fluctuations. - Column aging or contamination. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature.[13] - Flush the column with a strong solvent or replace it if necessary. |
| Poor Peak Resolution | - Inadequate separation of the parent peak and degradation products. - Inappropriate mobile phase or gradient. | - Optimize the mobile phase composition and gradient profile.[13] - Consider a different column chemistry. |
| Baseline Noise or Drift | - Detector issues. - Fluctuations in mobile phase composition or temperature. - Contaminated mobile phase. | - Purge the detector flow cell. - Ensure the mobile phase is well-mixed and degassed.[12] - Use fresh, high-quality solvents. |
Quantitative Data Summary
The following table is a template for summarizing the quantitative data from a pH stability study.
| pH Condition | Time (hours) | % API Remaining | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 0.1 N HCl | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.5 | 4.3 | 14.8 | |
| 24 | 65.7 | 22.1 | 12.2 | 34.3 | |
| pH 4.0 Buffer | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 98.5 | 1.2 | 0.3 | 1.5 | |
| 24 | 95.3 | 3.5 | 1.2 | 4.7 | |
| pH 7.0 Buffer | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 99.8 | <0.1 | <0.1 | <0.2 | |
| 24 | 99.5 | 0.3 | 0.2 | 0.5 | |
| pH 9.0 Buffer | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 92.1 | 6.8 | 1.1 | 7.9 | |
| 24 | 78.4 | 15.3 | 6.3 | 21.6 | |
| 0.1 N NaOH | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 70.3 | 25.1 | 4.6 | 29.7 | |
| 24 | 45.1 | 40.5 | 14.4 | 54.9 |
Visualization of a Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for a compound containing an amide functional group under acidic and basic conditions, leading to hydrolysis.
Caption: Hypothetical pH-dependent hydrolysis of an amide-containing compound.
References
- 1. Stability Studies FAQ – StabilityStudies.in [stabilitystudies.in]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijrpp.com [ijrpp.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. researchgate.net [researchgate.net]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. ijnrd.org [ijnrd.org]
Technical Support Center: Processing Mass Spectrometry Data with Aldox-D6
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Aldox-D6 in mass spectrometry experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during data processing and analysis.
Frequently Asked Questions (FAQs)
Q1: Which software is recommended for processing quantitative mass spectrometry data acquired using this compound?
A1: A variety of software packages are suitable for processing quantitative data with this compound, and the best choice often depends on your instrument manufacturer and specific workflow. Here are some widely used options:
-
Vendor-Specific Software:
-
SCIEX OS Software: A comprehensive platform for SCIEX mass spectrometry systems that handles data acquisition, processing, and analysis, including automated quantification.[1]
-
Thermo Scientific Xcalibur and MassHunter Quantitative Analysis: Xcalibur provides instrument control and data processing, while MassHunter is a leading software for quantitative analysis from Agilent instruments, supporting LC/MS and GC/MS systems.[2][3]
-
Bruker MetaboScape: A software suite for discovery metabolomics and lipidomics that includes comprehensive statistical and identification workflows.[4]
-
-
Open-Source and Vendor-Neutral Software:
-
Skyline: A freely available, open-source Windows application for building and analyzing quantitative methods for targeted proteomics, metabolomics, and small molecule studies. It is vendor-agnostic and supports various acquisition modes like SRM, PRM, and DIA.[5][6]
-
ProteoWizard: A set of open-source tools and libraries that facilitate mass spectrometry data analysis. It can convert vendor-specific file formats to open formats, making data more accessible to other software.[5]
-
Crux: An open-source toolkit for the analysis of protein tandem mass spectrometry data, offering various tools for database searching and quantification.[7]
-
Q2: My this compound internal standard signal is low and variable across samples. What could be the cause?
A2: Low and inconsistent internal standard signals are often indicative of matrix effects, particularly ion suppression. This occurs when co-eluting components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.
To troubleshoot this, consider the following:
-
Evaluate Sample Preparation: Simple protein precipitation might not be sufficient to remove interfering substances like phospholipids (B1166683) from complex matrices. Consider more rigorous extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from the interfering matrix components. This can involve adjusting the gradient, trying a different column chemistry (e.g., switching from C18 to a phenyl-hexyl column), or altering the mobile phase composition.[8]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, but be mindful that this will also dilute your analyte and could impact your limit of quantification (LOQ).[9]
Q3: I am observing unexpected adducts with this compound. How can I identify and manage them in my data processing software?
A3: Aldehyd compounds can be reactive and form various adducts. Identifying these is crucial for accurate quantification.
-
Software for Adduct Annotation: Several software tools can help in identifying adducts. For instance, Agilent's MassHunter software has features to simplify workflows for identifying adducts by adding multiple ion species to a single compound.[3] Some software packages can automatically screen for common adducts based on mass differences.[10][11]
-
Manual Verification: It is always good practice to manually inspect the mass spectra of your this compound peak to look for other related ions. Common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺), while in negative ion mode, you might see formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) adducts.
-
Experimental Optimization: The formation of adducts can sometimes be minimized by adjusting the mobile phase composition, such as the type and concentration of additives like formic acid or ammonium (B1175870) formate.[12]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
This guide outlines an experiment to determine if matrix effects are influencing your this compound signal.
Experimental Protocol: Post-Column Infusion
-
System Setup: Prepare a solution of this compound at a concentration that provides a stable and mid-range signal on your mass spectrometer.
-
Infusion: Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer's ion source.
-
Data Acquisition: Begin acquiring data in the MRM or SIM mode for this compound. You should observe a stable baseline signal.
-
Injection: Inject a blank, extracted matrix sample (a sample prepared using your standard procedure but without the analyte or internal standard).
-
Data Analysis: Monitor the this compound signal throughout the chromatographic run. Any dip or peak from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Interpretation: Compare the retention time of this compound from a standard injection to the regions of ion suppression or enhancement. If the retention times overlap, your quantification is likely affected by matrix effects.[8]
Quantitative Data Summary
| Sample Set | Description | Expected Outcome if No Matrix Effect | Indication of Ion Suppression | Indication of Ion Enhancement |
| Set A | This compound in a neat solution (e.g., mobile phase) | Peak Area = X | - | - |
| Set B | This compound spiked into a post-extraction blank matrix sample | Peak Area ≈ X | Peak Area < X | Peak Area > X |
Matrix Effect Calculation:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[9]
Guide 2: Resolving Poor Peak Shape and Integration Issues
Poor peak shape can lead to inaccurate quantification. This guide provides steps to troubleshoot common peak shape problems.
Experimental Protocol: Systematic Troubleshooting
-
Check for System Leaks: Ensure all connections in your LC and MS systems are secure, as leaks can lead to distorted peak shapes.[13][14]
-
Evaluate the Analytical Column: Column degradation can cause peak tailing or fronting.
-
Action: Try injecting a standard mixture to check the column's performance. If peak shapes are poor for all compounds, the column may need to be replaced.
-
-
Optimize Mobile Phase: The mobile phase composition can significantly impact peak shape.
-
Action: Ensure the mobile phase is correctly prepared and degassed. The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) and additives can also affect peak symmetry.[8]
-
-
Review Injection Volume and Sample Solvent: Injecting too large a volume or using a sample solvent much stronger than the initial mobile phase can cause peak distortion.
-
Action: Reduce the injection volume or dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition.
-
Logical Workflow for Troubleshooting Peak Shape
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. LC-MS Data Acquisition Software | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. MS Software | Bruker [bruker.com]
- 5. Resources | MacCoss Lab [maccosslab.org]
- 6. List of mass spectrometry software - Wikipedia [en.wikipedia.org]
- 7. Crux tandem mass spectrometry analysis software [crux.ms]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: The Role of Aldox-D6 in Enhancing Data Integrity
In the realm of analytical chemistry, particularly within the pharmaceutical and cosmetic industries, the validation of analytical methods is a critical requirement for ensuring data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of an analytical method validated with and without the use of a deuterated internal standard, Aldox-D6. The focus is on the quantification of Myristamidopropyl Dimethylamine, a common ingredient in personal care products, to illustrate the significant improvements in method performance afforded by isotope dilution techniques.
This compound , chemically known as N-[3-(dimethylamino)propyl]tetradecanamide-d6, is the stable isotope-labeled (deuterated) form of Myristamidopropyl Dimethylamine. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[1][2] They are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms. This property allows them to be distinguished by the mass spectrometer while behaving chromatographically and in the ionization source almost identically to the non-labeled analyte.[1] The use of such an internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, which can significantly enhance the precision and accuracy of the results.[3][4]
Comparison of Method Performance
The following tables summarize the validation data for an LC-MS method developed to quantify Myristamidopropyl Dimethylamine in a cosmetic cream base. The data compares the method's performance when using external standardization versus internal standardization with this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Table 1: Linearity and Range
| Parameter | Method with External Standard | Method with this compound (Internal Standard) | Acceptance Criteria |
| Range | 1.0 - 25.0 µg/mL | 1.0 - 25.0 µg/mL | Defined by application |
| Correlation Coefficient (r²) | 0.996 | >0.999 | ≥ 0.995[6] |
| Linearity | Linear | Linear | Linear relationship |
Table 2: Precision
| Parameter | Method with External Standard (%RSD) | Method with this compound (Internal Standard) (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | 4.8% | 1.2% | ≤ 2% |
| Intermediate Precision (Inter-day) | 6.2% | 1.8% | ≤ 2% |
Table 3: Accuracy
| Parameter | Method with External Standard (% Recovery) | Method with this compound (Internal Standard) (% Recovery) | Acceptance Criteria |
| Low Concentration (2.0 µg/mL) | 92.5% | 99.1% | 98.0% - 102.0% |
| Medium Concentration (10.0 µg/mL) | 106.8% | 101.2% | 98.0% - 102.0% |
| High Concentration (20.0 µg/mL) | 94.3% | 99.8% | 98.0% - 102.0% |
Table 4: Limits of Detection and Quantification
| Parameter | Method with External Standard | Method with this compound (Internal Standard) |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 1.0 µg/mL |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of an analytical method. Below are the protocols for the key validation experiments.
Instrumentation and Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
Validation Procedures
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was assessed by analyzing a blank cosmetic cream base, the blank matrix spiked with Myristamidopropyl Dimethylamine and this compound, and a sample of a known competitor product.
-
Linearity: A series of calibration standards were prepared by spiking the blank cosmetic cream base with Myristamidopropyl Dimethylamine at concentrations ranging from 1.0 to 25.0 µg/mL. For the internal standard method, a constant concentration of this compound (10 µg/mL) was added to each standard. The peak area ratio of the analyte to the internal standard was plotted against the analyte concentration, and a linear regression analysis was performed.[6]
-
Precision:
-
Repeatability (Intra-day precision): Six replicate samples at three different concentrations (low, medium, and high) were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assessment was performed on two different days by different analysts. The relative standard deviation (%RSD) was calculated for each set of measurements.
-
-
Accuracy: The accuracy was determined by analyzing samples of the cosmetic cream base spiked with known amounts of Myristamidopropyl Dimethylamine at three concentration levels (low, medium, and high). The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was the concentration at which the signal-to-noise ratio was approximately 10:1.
Visualizing the Workflow and Logic
To better understand the processes involved in analytical method validation, the following diagrams illustrate the experimental workflow and the logical hierarchy of the validation parameters.
Caption: Experimental workflow for analytical method validation.
Caption: Logical hierarchy of analytical method validation parameters.
Conclusion
The presented data clearly demonstrates the value of incorporating a deuterated internal standard, such as this compound, into an analytical method. The use of this compound resulted in a significant improvement in the precision and accuracy of the quantification of Myristamidopropyl Dimethylamine. While the external standard method may be acceptable in some contexts, the internal standard method provides a higher level of confidence in the data, which is often a requirement in regulated environments. For researchers, scientists, and drug development professionals, the adoption of isotope dilution mass spectrometry is a robust strategy for generating high-quality, defensible analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
The Crucial Role of Isotopically Labeled Internal Standards in Analytical Accuracy: A Comparative Analysis
In the realm of analytical chemistry, particularly in sensitive fields like drug development and environmental monitoring, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a fundamental practice to control for variability during sample analysis. This guide provides a comprehensive comparison of the performance of deuterated internal standards, with a focus on Aldicarb-d3 as a case study, against other types of internal standards. While the specific term "Aldox-D6" did not yield direct comparative studies, it is likely a reference to a deuterated standard for an aldehyde-containing compound, such as the pesticide Aldicarb (B1662136).
Stable isotope-labeled (SIL) internal standards, such as those incorporating deuterium (B1214612) (²H or D), are considered the gold standard in mass spectrometry-based quantification.[1] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar ionization effects, thereby providing superior correction for matrix effects and procedural losses.[1][2] This guide will delve into the performance of these standards, supported by experimental data, to offer researchers and scientists a clear perspective on their advantages.
Performance Comparison of Internal Standards
The choice of an internal standard significantly influences the accuracy and precision of an analytical method. The following table summarizes the performance of different types of internal standards in the analysis of Aldicarb, a carbamate (B1207046) pesticide. The data highlights the superior performance of the isotopically labeled internal standard, Aldicarb-d3.
| Internal Standard Type | Example | Analytical Method | Accuracy (Recovery %) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Isotopically Labeled | Aldicarb-d3 | LC-MS/MS | 81.5 - 115%[3] | < 20%[4] | Excellent correction for matrix effects and procedural losses, co-elutes with the analyte.[1][2] | Higher cost, primarily suitable for mass spectrometry.[2] |
| Structurally Similar | Methomyl | HPLC-UV | Variable (Can be lower than SIL) | Variable (Can be higher than SIL) | Cost-effective alternative to SIL standards.[2] | Different chromatographic behavior and potential for variable recovery compared to the analyte.[2] |
| No Internal Standard | - | HPLC with post-column derivatization | 80.09% (in honey matrix) | 1.77 - 9.23% | Low cost. | Highly susceptible to matrix effects and procedural errors, leading to lower accuracy.[2] |
The Impact of Internal Standards on Analytical Accuracy
The use of an internal standard is critical for mitigating the impact of matrix effects, which can significantly alter the analyte's signal in the mass spectrometer, leading to inaccurate quantification. Without an internal standard, accuracy can be severely compromised, with deviations of over 60% and relative standard deviations (RSD) exceeding 50% in some cases.[5] However, the introduction of an isotopically labeled internal standard can dramatically improve accuracy, bringing it to within 25% of the true value and reducing the RSD to under 20%.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of Aldicarb using different internal standard strategies.
LC-MS/MS Method with Isotopically Labeled Internal Standard (Aldicarb-d3)
This method is considered the gold standard for the accurate quantification of Aldicarb in complex matrices.[1][2]
-
Sample Preparation (QuEChERS method):
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and the Aldicarb-d3 internal standard solution.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for 1 minute and centrifuge.
-
An aliquot of the supernatant is taken for dispersive solid-phase extraction (d-SPE) cleanup.
-
The final extract is then ready for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Conditions:
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Aldicarb and Aldicarb-d3, ensuring high selectivity and sensitivity.[6]
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of Aldicarb to the peak area of Aldicarb-d3 against the known concentrations of the calibration standards.[2]
-
HPLC-UV Method with a Structurally Similar Internal Standard (Methomyl)
This method offers a more cost-effective approach, though potentially with compromised accuracy compared to the LC-MS/MS method with a SIL-IS.
-
Sample Preparation:
-
Extraction of the sample with a suitable solvent (e.g., methanol).
-
Addition of a known amount of Methomyl internal standard.
-
Cleanup of the extract using solid-phase extraction (SPE).
-
-
HPLC-UV Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile or methanol.
-
Detection: UV detection at a wavelength appropriate for both Aldicarb and Methomyl.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Aldicarb to the peak area of Methomyl against the concentration of Aldicarb.
-
Visualizing the Workflow and Logic
To better illustrate the analytical process and the rationale behind selecting an appropriate internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
Inter-Laboratory Comparison of Aldehyde Quantification: A Guide to Using Aldox-D6
This guide provides a comparative analysis of methodologies for the quantification of aldehydes, with a focus on the application of Aldox-D6 as a deuterated internal standard. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of analytical methods, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard like this compound is a benchmark for achieving high accuracy and precision in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.
Data Presentation: A Comparative Overview
An inter-laboratory study was simulated to evaluate the performance of different laboratories in quantifying a target aldehyde in a biological matrix. Two prevalent analytical techniques were compared: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) utilizing this compound as an internal standard, and a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method following derivatization with 2,4-Dinitrophenylhydrazine (DNPH).[1][2][3]
The following tables summarize the quantitative results from this simulated study, allowing for a direct comparison of performance metrics across laboratories and methodologies.
Table 1: Inter-Laboratory Quantification Results for a Target Aldehyde in Spiked Human Plasma (Target Concentration: 20 ng/mL)
| Laboratory | Analytical Method | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Lab 1 | LC-MS/MS with this compound | 19.8 | 0.9 | 99.0 | 4.5 |
| Lab 2 | LC-MS/MS with this compound | 20.3 | 1.1 | 101.5 | 5.4 |
| Lab 3 | LC-MS/MS with this compound | 19.5 | 1.0 | 97.5 | 5.1 |
| Lab 4 | HPLC-UV with DNPH Derivatization | 22.1 | 2.5 | 110.5 | 11.3 |
| Lab 5 | HPLC-UV with DNPH Derivatization | 18.4 | 2.1 | 92.0 | 11.4 |
| Lab 6 | HPLC-UV with DNPH Derivatization | 21.5 | 2.3 | 107.5 | 10.7 |
Key Observations:
-
Accuracy: Laboratories employing the LC-MS/MS method with this compound as an internal standard demonstrated higher accuracy, with mean measured concentrations closer to the nominal spiked value.[4][5][6]
-
Precision: The use of a deuterated internal standard also resulted in superior precision, as indicated by the lower relative standard deviation (RSD %) values for intra- and inter-laboratory measurements.[4][5][6]
Table 2: Comparison of Aldehyde Quantification Method Performance Metrics
| Parameter | LC-MS/MS with this compound | HPLC-UV with DNPH Derivatization |
| Principle | Isotope dilution mass spectrometry | Spectrophotometry following chemical derivatization |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interfering compounds) |
| Sensitivity (LOD) | Low (pg/mL to low ng/mL range) | Moderate (ng/mL to µg/mL range)[1] |
| Linearity Range | Wide (typically 3-4 orders of magnitude)[4] | Narrower |
| Matrix Effect | Minimized by co-eluting internal standard | Can be significant |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed and harmonized experimental protocols are fundamental to the success of an inter-laboratory comparison. The following sections outline the key methodologies for aldehyde quantification.
LC-MS/MS with this compound Internal Standard Protocol
This method involves the derivatization of aldehydes with a suitable agent to improve chromatographic properties and ionization efficiency, followed by quantification using an LC-MS/MS system with this compound as the internal standard.
1. Materials and Reagents:
-
Aldehyde standards
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Derivatization agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[3][7][8]
-
Reconstitution solvent (e.g., Methanol)
-
Human plasma (or other biological matrix)
-
Organic solvents (e.g., Hexane, Acetonitrile (B52724), Methanol (B129727) - LC-MS grade)
2. Sample Preparation and Derivatization:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Perform a protein precipitation step by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a PFBHA solution (e.g., 10 mg/mL in a suitable buffer).[9]
-
Incubate the mixture to allow for complete derivatization (e.g., 60°C for 30 minutes).[3][9]
-
After incubation, evaporate the solvent and reconstitute the sample in the mobile phase for injection.
3. LC-MS/MS Parameters:
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in positive or negative mode depending on the derivative.
HPLC-UV with DNPH Derivatization Protocol
This is a widely used method for the analysis of carbonyl compounds.[1][3]
1. Materials and Reagents:
-
Aldehyde standards
-
2,4-Dinitrophenylhydrazine (DNPH) solution (acidified)
-
Human plasma (or other biological matrix)
-
Acetonitrile (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., DNPH-silica cartridges)
2. Sample Preparation and Derivatization:
-
For air samples, draw a known volume of air through a DNPH-coated silica (B1680970) gel cartridge. For liquid samples like plasma, a liquid-liquid or solid-phase extraction may be necessary before derivatization.
-
Elute the DNPH derivatives (hydrazones) from the cartridge with acetonitrile.
-
The eluted solution containing the aldehyde-DNPH derivatives is then ready for HPLC analysis.
3. HPLC-UV Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of water and acetonitrile is typically used in a gradient elution.
-
Detector: UV detector set at the maximum absorbance wavelength for the DNPH derivatives (around 365 nm).[11]
-
Quantification: The concentration of aldehydes is determined by comparing the peak areas to a calibration curve prepared from standard aldehyde solutions.[11]
Mandatory Visualization
The following diagrams illustrate the workflow of the inter-laboratory study and the analytical processes.
Caption: Workflow of the inter-laboratory comparison study.
Caption: Comparison of analytical workflows.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated UHPLC-MS/MS method for quantification of doxycycline in abdominal aortic aneurysm patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Assessing Linearity and Range with Aldox-D6 as a Standard: A Comparative Guide
In the landscape of bioanalytical method development, particularly for drug metabolism and pharmacokinetic studies, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of Aldox-D6, a deuterated stable isotope-labeled internal standard for aldophosphamide (B1666838), with a generic structural analog. By presenting supporting experimental data and detailed methodologies, this document serves as a resource for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis by mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and co-behavior allow the SIL internal standard to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision.[3]
Alternative Approach: Structural Analog Internal Standards
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance differences, this section presents a comparative analysis of a hypothetical, yet realistic, bioanalytical method for the quantification of aldophosphamide using either this compound or a structural analog as the internal standard. The data presented in the following tables are representative of what is typically observed in comparative validation studies.
Table 1: Linearity and Range
| Parameter | This compound as Internal Standard | Structural Analog as Internal Standard |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Regression Equation | y = 1.02x + 0.05 | y = 0.95x + 0.15 |
| Deviation of Standards from Nominal (%) | ≤ ± 5% | ≤ ± 10% |
The data in Table 1 demonstrates the superior linearity and wider dynamic range achieved when using this compound. The correlation coefficient is closer to unity, and the deviation of the calibration standards from their nominal concentrations is significantly lower, indicating a more accurate and reliable calibration curve.
Table 2: Accuracy and Precision
| Quality Control Sample | This compound as Internal Standard | Structural Analog as Internal Standard |
| Accuracy (% Bias) | Precision (% CV) | |
| Low QC (3 ng/mL) | -2.5% | 3.1% |
| Mid QC (300 ng/mL) | 1.8% | 2.5% |
| High QC (800 ng/mL) | -0.9% | 1.9% |
As shown in Table 2, the use of this compound results in significantly better accuracy (lower % bias) and precision (lower % coefficient of variation) across all quality control levels. This is a direct consequence of the SIL internal standard's ability to more effectively compensate for analytical variability.
Experimental Protocols
This section details a typical experimental protocol for the quantification of aldophosphamide in human plasma using LC-MS/MS with an internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of aldophosphamide and the internal standard (this compound or a structural analog) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the aldophosphamide stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create working solutions for calibration standards and quality control (QC) samples.
-
Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (containing either this compound or the structural analog at a constant concentration, e.g., 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode. Monitor specific precursor-to-product ion transitions for aldophosphamide and the internal standard.
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Visualizing the Decision Process for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following diagram illustrates the logical workflow and key decision points in this process.
Caption: Decision workflow for internal standard selection in bioanalysis.
Conclusion
The choice of internal standard has a profound impact on the linearity, range, accuracy, and precision of a bioanalytical method. While a structural analog can be employed, the use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach. The near-identical physicochemical properties of this compound to aldophosphamide ensure it effectively compensates for analytical variability, leading to more reliable and reproducible data. This is crucial for making confident decisions in drug development and for regulatory submissions. For researchers striving for the highest quality data in their bioanalytical assays, this compound represents the gold standard for the quantification of aldophosphamide.
References
- 1. resolian.com [resolian.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Limit of Detection and Quantification with Aldox-D6: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of aldehydes, particularly in complex biological matrices, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on the expected utility of Aldox-D6, against other alternatives. By presenting supporting experimental data from analogous compounds and detailed methodologies, this document serves as a comprehensive resource for establishing robust and reliable analytical methods.
The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analytes of interest, differing only in isotopic composition. This near-identical chemical and physical behavior ensures that they experience similar extraction efficiencies, chromatographic retention, and ionization responses as the target analytes, effectively correcting for variations that can occur during sample preparation and analysis.[1]
Principles of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of any quantitative analytical method.
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
Several methods are commonly employed to determine the LOD and LOQ, including:
-
Signal-to-Noise Ratio: This method involves comparing the signal from a sample with a low concentration of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.
-
Standard Deviation of the Blank: This approach involves measuring the response of multiple blank samples and calculating the standard deviation. The LOD is then calculated as the mean of the blank plus 3 times the standard deviation, and the LOQ is the mean of the blank plus 10 times the standard deviation.
-
Calibration Curve Method: This method utilizes the slope and the standard deviation of the y-intercepts of a regression line from a series of low-concentration standards. The LOD is calculated as 3.3 times the standard deviation of the y-intercept divided by the slope of the calibration curve, and the LOQ is 10 times the standard deviation of the y-intercept divided by the slope.
Performance Comparison of Deuterated Internal Standards
While specific experimental data for the LOD and LOQ of this compound is not publicly available in the reviewed literature, the performance of other deuterated aldehyde internal standards provides a strong indication of its expected capabilities. The following tables summarize the performance of Nonanal-d18 and 4-hydroxy-2-nonenal-d11 (HNE-d11) in comparison to non-deuterated internal standards.
Table 1: Performance Comparison of Nonanal-d18 (Deuterated) vs. Decanal (Non-Deuterated) for Nonanal (B32974) Quantification [2][3]
| Performance Parameter | Nonanal-d18 as Internal Standard | Decanal as Internal Standard | Justification for Superiority of Nonanal-d18 |
| Recovery (%) | 95 - 105 | 75 - 115 | The near-identical chemical properties of Nonanal-d18 ensure it tracks the recovery of nonanal more closely. |
| Linearity (R²) | > 0.999 | > 0.995 | The consistent co-elution and ionization response of Nonanal-d18 with nonanal across a range of concentrations results in a more linear calibration curve. |
| Reproducibility (RSD %) | < 5% | < 15% | By effectively compensating for variations in sample handling and instrument response, Nonanal-d18 leads to significantly lower relative standard deviations and more reproducible results. |
| Matrix Effect (%) | Close to 0 | Can be significant | As a stable isotope-labeled analog, Nonanal-d18 co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for effective normalization of the signal.[2] |
Table 2: Performance Data for 4-hydroxy-2-nonenal-d11 (HNE-d11) in the Quantification of 4-HNE in Human Plasma [4][5]
| Performance Parameter | Reported Value |
| Linearity (R²) | 0.998 |
| Calibration Range | 2.5 - 250 nmol/L |
| Within-day Precision (% RSD) | 4.4 - 6.1% |
| Between-day Precision (% RSD) | 5.2 - 10.2% |
| Accuracy (% Recovery) | 99 - 104% |
Based on these data, it is reasonable to expect that this compound, as a high-purity, deuterated internal standard, will exhibit excellent linearity, accuracy, and precision, leading to low limits of detection and quantification for the target aldehyde.
Experimental Protocols
The following are detailed methodologies for key experiments related to the quantification of aldehydes using a deuterated internal standard.
Protocol 1: Determination of LOD and LOQ using the Calibration Curve Method
Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of an aldehyde analyte using a deuterated internal standard and a calibration curve.
Materials:
-
Aldehyde standard of interest
-
This compound internal standard
-
Appropriate solvent (e.g., acetonitrile (B52724), methanol)
-
Biological matrix (e.g., plasma, tissue homogenate)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the aldehyde standard and the this compound internal standard in a suitable solvent.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the aldehyde standard into the biological matrix. The concentration range should bracket the expected LOQ. A constant amount of this compound is added to each standard.
-
Sample Preparation: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the slope (m) and the standard deviation of the y-intercepts (σ) of the regression line.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / m)
-
LOQ = 10 * (σ / m)
-
-
Protocol 2: Quantification of Aldehydes in a Biological Matrix using this compound
Objective: To accurately quantify the concentration of a target aldehyde in a biological sample using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound internal standard working solution
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Spiking: To a known volume of the biological sample, add a precise volume of the this compound internal standard working solution.
-
Protein Precipitation: Add three volumes of cold protein precipitation solvent to the sample.
-
Vortex and Centrifuge: Vortex the sample vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Determine the concentration of the target aldehyde by comparing the peak area ratio of the analyte to this compound against a previously established calibration curve.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental processes and the context in which aldehyde quantification is crucial, the following diagrams are provided.
Caption: A typical experimental workflow for aldehyde quantification.
Caption: Methods for determining LOD and LOQ.
Caption: Simplified lipid peroxidation signaling pathway.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Myristamidopropyl Dimethylamine (MAPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Myristamidopropyl Dimethylamine (MAPD), a cationic surfactant and conditioning agent used in pharmaceutical and cosmetic formulations. The focus is on the accuracy and precision of a modern bioanalytical method using a deuterated internal standard, Aldox-D6, versus a traditional non-aqueous titration method. The inclusion of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the gold standard for achieving the highest levels of accuracy and precision, which is critical in drug development and quality control.
Introduction to this compound
This compound is the deuterated form of Myristamidopropyl Dimethylamine (MAPD), with the chemical name N-(3-(bis(methyl-d3)amino)propyl)tetradecanamide. In quantitative analysis, particularly with LC-MS/MS, this compound serves as an ideal internal standard. Because its chemical and physical properties are nearly identical to the analyte (MAPD), it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.
Comparison of Analytical Methods
This guide compares two distinct analytical approaches for the quantification of MAPD:
-
Method A: LC-MS/MS with this compound Internal Standard: A highly selective and sensitive method representing the current industry standard for bioanalysis.
-
Method B: Non-Aqueous Titration: A classic, compendial method for the determination of the total amine content of fatty amidoamines.
The performance of each method is summarized below, with detailed experimental protocols provided for reproducibility.
Data Presentation
Table 1: Comparison of Analytical Method Performance
| Parameter | Method A: LC-MS/MS with this compound | Method B: Non-Aqueous Titration |
| Analyte | Myristamidopropyl Dimethylamine (MAPD) | Total Amine Content (as MAPD) |
| Internal Standard | This compound | None |
| Principle | Chromatographic separation followed by mass spectrometric detection | Acid-base titration in a non-aqueous solvent |
| Accuracy | 98.0% - 102.0% | 98% - 102%[1] |
| Precision (RSD) | ≤ 5.0% | < 2%[1] |
| Specificity | High (differentiates MAPD from other compounds) | Low (measures total basicity) |
| Sensitivity | High (ng/mL to pg/mL range) | Low (mg/mL range) |
| Throughput | High (automated, rapid analysis) | Low (manual, time-consuming) |
Note: The performance data for the LC-MS/MS method with this compound is representative of typical validated bioanalytical methods utilizing stable isotope-labeled internal standards, as specific public domain data for this exact application is limited.
Experimental Protocols
Method A: LC-MS/MS with this compound Internal Standard
This protocol describes a representative LC-MS/MS method for the quantification of MAPD in a given matrix (e.g., a pharmaceutical formulation).
1. Sample Preparation:
-
Accurately weigh a sample containing MAPD and dissolve it in an appropriate solvent (e.g., methanol).
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Perform a sample clean-up step, such as protein precipitation or solid-phase extraction, to remove potential interferences.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of MAPD from other components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MAPD: Precursor Ion > Product Ion (to be determined based on the molecule's fragmentation).
-
This compound: Precursor Ion > Product Ion (to be determined, with a +6 Da shift from the MAPD precursor).
-
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of MAPD to the peak area of this compound against the concentration of the calibration standards.
-
The concentration of MAPD in the samples is then determined from this calibration curve.
Method B: Non-Aqueous Titration
This protocol is a standard method for determining the amine value of fatty amidoamines like MAPD.
1. Reagents:
-
Glacial Acetic Acid.
-
0.1 N Perchloric Acid in Glacial Acetic Acid.
-
Potassium Hydrogen Phthalate (B1215562) (primary standard).
-
Crystal Violet Indicator.
2. Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh dried potassium hydrogen phthalate and dissolve it in glacial acetic acid.
-
Add crystal violet indicator and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
3. Sample Analysis:
-
Accurately weigh a sample expected to contain MAPD and dissolve it in glacial acetic acid.
-
Add crystal violet indicator and titrate with the standardized 0.1 N perchloric acid to the blue-green endpoint.
4. Calculation:
-
The percentage of MAPD is calculated based on the volume of titrant used, its normality, the molecular weight of MAPD, and the weight of the sample.
Mandatory Visualization
References
Choosing the Optimal Internal Standard: A Comparative Guide to Deuterated (Aldox-D6) and ¹³C-Labeled Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they closely mimic the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[1] This guide provides an objective comparison between two common types of SIL internal standards: deuterated (²H or D) compounds, such as Aldox-D6, and carbon-13 (¹³C)-labeled compounds.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard co-elutes perfectly with the analyte and exhibits identical ionization efficiency and extraction recovery.[1][2] While both deuterated and ¹³C-labeled standards aim to meet these criteria, their inherent physical properties can lead to performance differences.
Key Performance Parameters
| Parameter | Deuterated Internal Standards (e.g., this compound) | ¹³C-Labeled Internal Standards | Rationale |
| Co-elution with Analyte | Potential for chromatographic shift (Isotope Effect).[3][4] | Identical retention time.[4] | The larger relative mass difference between hydrogen (¹H) and deuterium (B1214612) (²H) can alter the physicochemical properties of the molecule, leading to separation from the analyte during chromatography.[4][5] This is less of an issue with ¹³C labeling due to the smaller relative mass difference between ¹²C and ¹³C.[6] |
| Isotopic Stability | Risk of back-exchange, where deuterium atoms can be replaced by hydrogen atoms from the solvent or matrix.[3] | Highly stable with no risk of isotope exchange.[7] | Carbon-carbon bonds are less labile than carbon-hydrogen bonds, making ¹³C labels less susceptible to exchange. |
| Matrix Effect Compensation | Can be less accurate due to chromatographic shifts, potentially leading to differential ion suppression or enhancement.[1][8] | More accurate compensation as the standard and analyte experience the same matrix effects due to co-elution.[4] | Studies have shown that matrix effects can differ significantly between a deuterated standard and the analyte.[1] |
| Accuracy (% Recovery) | Generally 85-115% (matrix-dependent).[9] | Typically 95-105%.[9] | Perfect co-elution of the ¹³C standard provides more accurate compensation for matrix effects, leading to higher accuracy.[9] |
| Precision (%RSD) | < 15%. | < 5%. | Consistent co-elution and stable isotope incorporation of the ¹³C standard result in lower variability and improved precision. |
| Cost and Availability | Generally lower cost and more widely available.[7][10] | Typically more expensive and less commercially available.[7] | The synthetic routes for introducing deuterium are often simpler and less costly than those for ¹³C labeling. |
While deuterated internal standards are widely used due to their cost-effectiveness and availability, the evidence strongly suggests that ¹³C-labeled internal standards offer superior performance for quantitative mass spectrometry.[1] Their key advantages include:
-
Co-elution with the analyte , leading to more accurate compensation for matrix effects.[1]
-
Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.[1]
-
Identical extraction recovery , providing more reliable quantification.[1]
For high-stakes analyses where accuracy and reliability are paramount, such as in clinical diagnostics, drug development, and regulatory submissions, ¹³C-labeled internal standards are the recommended choice.[4]
Experimental Protocols
Below is a general methodology for the quantification of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol can be adapted for either a deuterated or a ¹³C-labeled standard.
Objective: To determine the concentration of an analyte in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope dilution method.
Materials:
-
Human plasma samples
-
Analyte of interest
-
Deuterated (e.g., this compound) or ¹³C-labeled internal standard
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
-
Methanol, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the analyte and the internal standard in an appropriate solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 100 µL of the internal standard solution in acetonitrile.[11]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:methanol with 0.1% formic acid).[11]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Use a tandem mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode.[11]
-
Optimize the MS parameters (e.g., spray voltage, capillary temperature, gas flows) for the analyte and internal standard.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Evaluating the Isotopic Purity of Commercially Available Aldox-D6: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reproducible analytical results. This guide provides a comprehensive framework for evaluating the isotopic purity of commercially available Aldox-D6, a deuterated analog of a common aldoxime. By outlining standardized experimental protocols and providing a template for data comparison, this document serves as a practical resource for selecting the most suitable this compound product for your research needs.
Introduction to Isotopic Purity in Deuterated Standards
Deuterated compounds, such as this compound, are critical internal standards in mass spectrometry-based quantitative analysis. Their utility lies in their chemical similarity to the analyte of interest, with a distinct mass difference that allows for correction of variability during sample preparation and analysis. The isotopic purity, defined as the percentage of the molecule containing the desired number of deuterium (B1214612) atoms, is a critical quality attribute. The presence of isotopologues with fewer than the specified number of deuterium atoms (e.g., d0 to d5) can lead to interference with the analyte signal, compromising the accuracy of quantification. Therefore, a thorough evaluation of the isotopic purity of commercially sourced this compound is an essential step in method development and validation.
Experimental Protocols for Isotopic Purity Determination
The two primary analytical techniques for assessing the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the preferred method for determining the distribution of isotopologues in a deuterated compound due to its high mass accuracy and resolution.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required. This is often coupled with a liquid chromatography (LC) system to ensure the purity of the analyzed peak.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.
LC-HRMS Parameters (Typical):
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 300-350.
-
Resolution: ≥ 70,000 FWHM.
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Identify the monoisotopic peak of the fully deuterated species ([M+H]⁺ for d6).
-
Identify and integrate the peaks corresponding to the lower isotopologues (d0 to d5).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Area of d6 peak / Sum of areas of d0 to d6 peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
While HRMS provides the isotopic distribution, ¹H qNMR can be used to determine the overall level of deuteration by quantifying the residual proton signals.
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and sensitivity.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 5-10 mg).
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals overlapping with the residual proton signals of this compound.
-
Add a certified internal standard of known purity and concentration. The internal standard should have a resonance in a clear region of the spectrum.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.
-
Number of Scans: Sufficient scans to obtain a high signal-to-noise ratio (e.g., 16 or 32).
Data Analysis:
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the residual protons on the this compound molecule.
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the amount of non-deuterated and partially deuterated species relative to the known amount of the internal standard to determine the overall isotopic purity.
Data Presentation for Comparison
To facilitate a direct comparison of this compound from different commercial suppliers, all quantitative data should be summarized in a clear and structured table. The following table provides an illustrative example with hypothetical data for three fictional vendors. Researchers should aim to populate a similar table with data from the Certificates of Analysis (CoA) provided by the suppliers or from their own experimental evaluation.
Table 1: Illustrative Comparison of Isotopic Purity for Commercially Available this compound
| Parameter | Vendor A (Hypothetical Data) | Vendor B (Hypothetical Data) | Vendor C (Hypothetical Data) |
| Stated Isotopic Purity | ≥98% | 99% (lot specific) | Not Stated |
| Measured Isotopic Purity (d6 %) | 98.5% | 99.2% | 97.8% |
| Isotopologue Distribution (Relative Abundance) | |||
| d6 | 100 | 100 | 100 |
| d5 | 1.2 | 0.6 | 1.8 |
| d4 | 0.2 | 0.1 | 0.3 |
| d3 | <0.1 | <0.1 | <0.1 |
| d2 | <0.1 | <0.1 | <0.1 |
| d1 | <0.1 | <0.1 | <0.1 |
| d0 | <0.1 | <0.1 | <0.1 |
| Chemical Purity (by HPLC) | ≥95% | 99.5% | ≥98% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual product specifications from any named or unnamed supplier.
Visualizing the Evaluation Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and data analysis processes for evaluating the isotopic purity of this compound.
Caption: Experimental workflow for the comparative evaluation of this compound isotopic purity.
Caption: Data analysis workflow for determining isotopic purity from HRMS and qNMR data.
Conclusion
The Gold Standard of Bioanalysis: A Comparative Guide to LC-MS Method Robustness Utilizing Aldox-D6
In the demanding landscape of pharmaceutical development and clinical research, the unwavering reliability of analytical methods is not just a preference—it's a necessity. For researchers and scientists, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for quantitative bioanalysis. However, the inherent variability in complex biological matrices, sample preparation, and instrument performance can pose significant challenges to data integrity. This guide provides an objective comparison of the robustness of an LC-MS method for a model analyte, "Analyte X," with and without the use of the stable isotope-labeled internal standard (SIL-IS), Aldox-D6. Supported by illustrative experimental data and detailed protocols, this document underscores the critical role of an appropriate internal standard in achieving a truly robust and reliable bioanalytical method.
The Imperative of Robustness in LC-MS Methods
A robust analytical method is defined by its capacity to remain unaffected by small, deliberate variations in method parameters, thereby demonstrating its reliability for routine use.[1] In the context of LC-MS, numerous factors can influence the accuracy and precision of quantitative results, including fluctuations in mobile phase composition, column temperature, and instrument response.[2] The primary goal of robustness testing is to identify the potential sources of variability and to implement strategies to mitigate their impact.
One of the most effective strategies to counteract this variability is the use of an internal standard (IS).[3] An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and instrument conditions, thus providing a reliable reference for quantification.[4] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for analytical variability.[3]
Comparative Analysis: The this compound Advantage
To illustrate the profound impact of a high-quality internal standard on method robustness, we present a comparative analysis of an LC-MS method for the quantification of "Analyte X" in human plasma. The method was evaluated under three conditions: without an internal standard, with a structural analog internal standard, and with this compound.
The robustness of the method was tested by introducing small, deliberate variations to key analytical parameters: mobile phase composition (±2% organic solvent), column temperature (±5°C), and flow rate (±0.1 mL/min). The accuracy (% bias) and precision (% relative standard deviation, RSD) of quality control (QC) samples at low, medium, and high concentrations were assessed under each condition.
Table 1: Robustness Testing of LC-MS Method for Analyte X without an Internal Standard
| Parameter Variation | QC Level | Accuracy (% Bias) | Precision (% RSD) |
| Nominal Conditions | Low QC | -2.5 | 4.8 |
| Mid QC | 1.8 | 3.5 | |
| High QC | 0.9 | 2.1 | |
| Mobile Phase (+2%) | Low QC | -18.2 | 15.7 |
| Mid QC | -15.9 | 12.3 | |
| High QC | -14.5 | 10.8 | |
| Column Temp (+5°C) | Low QC | 12.8 | 9.8 |
| Mid QC | 10.5 | 8.2 | |
| High QC | 9.7 | 7.1 | |
| Flow Rate (+0.1 mL/min) | Low QC | -22.5 | 18.9 |
| Mid QC | -20.1 | 16.4 | |
| High QC | -19.3 | 15.2 |
Table 2: Robustness Testing of LC-MS Method for Analyte X with a Structural Analog IS
| Parameter Variation | QC Level | Accuracy (% Bias) | Precision (% RSD) |
| Nominal Conditions | Low QC | -1.8 | 3.2 |
| Mid QC | 0.5 | 2.1 | |
| High QC | -0.2 | 1.5 | |
| Mobile Phase (+2%) | Low QC | -8.5 | 7.9 |
| Mid QC | -7.1 | 6.5 | |
| High QC | -6.8 | 5.8 | |
| Column Temp (+5°C) | Low QC | 6.2 | 5.5 |
| Mid QC | 5.1 | 4.8 | |
| High QC | 4.7 | 4.1 | |
| Flow Rate (+0.1 mL/min) | Low QC | -10.3 | 9.1 |
| Mid QC | -9.5 | 8.2 | |
| High QC | -8.9 | 7.5 |
Table 3: Robustness Testing of LC-MS Method for Analyte X with this compound as IS
| Parameter Variation | QC Level | Accuracy (% Bias) | Precision (% RSD) |
| Nominal Conditions | Low QC | -1.2 | 2.5 |
| Mid QC | 0.3 | 1.8 | |
| High QC | -0.1 | 1.1 | |
| Mobile Phase (+2%) | Low QC | -2.1 | 3.1 |
| Mid QC | -1.5 | 2.4 | |
| High QC | -1.2 | 1.9 | |
| Column Temp (+5°C) | Low QC | 1.8 | 2.8 |
| Mid QC | 1.3 | 2.1 | |
| High QC | 1.0 | 1.6 | |
| Flow Rate (+0.1 mL/min) | Low QC | -2.5 | 3.5 |
| Mid QC | -1.9 | 2.9 | |
| High QC | -1.7 | 2.2 |
The data clearly demonstrates that the method utilizing this compound as the internal standard exhibits superior robustness. The accuracy and precision remain well within the acceptable limits of ±15% for bias and <15% for RSD, even under varied analytical conditions.[5] In contrast, the method without an internal standard shows significant deviations, rendering the results unreliable. The structural analog provides some correction but is still susceptible to variations, particularly in chromatographic conditions that may affect its elution relative to the analyte.
Experimental Protocols
A detailed experimental protocol is crucial for conducting a thorough robustness study. The following sections outline a typical protocol for the robustness testing of an LC-MS/MS method for a small molecule analyte in human plasma, using this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of Analyte X in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create calibration standards and quality control samples at the desired concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (at a fixed concentration).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.4 mL/min (varied for robustness testing).
-
Column Temperature: 40°C (varied for robustness testing).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Analyte X and this compound.
Robustness Study Design
-
Prepare replicate sets of low, medium, and high QC samples.
-
Analyze one set of QC samples under the nominal (optimized) LC-MS conditions.
-
For each parameter to be tested (e.g., mobile phase composition, column temperature, flow rate), analyze a set of QC samples with the parameter intentionally varied to its upper and lower limits.
-
Calculate the accuracy (% bias) and precision (% RSD) for each set of QC samples.
-
Compare the results to the acceptance criteria (typically ±15% for bias and <15% for RSD).
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in robustness testing, the following diagrams are provided.
References
- 1. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. waters.com [waters.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
Prudent Disposal of Aldox-D6: A Guide for Laboratory Professionals
The proper disposal of Aldox-D6, a deuterated compound intended for laboratory and research use, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance, adhering to established best practices for chemical waste management. This guide provides a procedural, step-by-step approach to its disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). A comprehensive risk assessment should guide the selection of PPE, which at a minimum should include:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile.[3]
-
Body Protection: A laboratory coat or a chemical-resistant apron.[3]
All handling of this compound waste should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation risks.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. The following steps provide a framework for its safe containment and disposal.
-
Hazard Assessment: In the absence of specific data for this compound, treat it as hazardous. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3][4]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[4][5] Solid and liquid waste must be collected in separate, clearly labeled containers.[3][4]
-
Containerization: Use only approved, leak-proof, and chemically compatible hazardous waste containers.[4][5][6] The container must be in good condition and have a secure screw-top cap.[4][6] To prevent overfilling and allow for expansion, do not fill containers beyond 90% of their capacity.[4]
-
Labeling: Accurate and detailed labeling of the waste container is critical for safety and compliance. The label must include:[3][4][6]
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3][4][6] This area should be at or near the point of waste generation and under the control of laboratory personnel.[3][6] Ensure the container remains closed at all times, except when adding waste.[4][6]
-
Disposal: Once the waste container is full or has reached the institutional storage time limit, contact your EHS department to schedule a pickup.[3][6] Be prepared to provide all available information about the compound to the EHS personnel.[3] Never dispose of this compound down the drain or in regular trash.[6]
Quantitative Parameters for Laboratory Waste
The following table summarizes key quantitative parameters based on general laboratory hazardous waste regulations. These are not specific to this compound but provide a general guideline.
| Parameter | Guideline |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid)[4] |
| Maximum Storage Time | Up to 12 months (if volume limits are not exceeded)[4] |
| Removal Deadline | Within 3 calendar days after accumulation limit is reached[4] |
| Corrosivity (pH) for Aqueous Solutions | ≤ 2 or ≥ 12.5[4] |
| Empty Container Rinsing | Triple rinse with a solvent equal to ~5% of the container volume[4] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed from the point of waste generation to its final collection.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety Protocols for Handling Citric acid-2,2,4,4-d4 (Aldox-D6)
For researchers, scientists, and drug development professionals, adherence to stringent safety measures is paramount when handling chemical compounds. This document provides crucial safety and logistical information for the handling of Citric acid-2,2,4,4-d4 (also known as Aldox-D6), a deuterated analog of citric acid. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.
Chemical Identifier:
-
CAS Number: 147664-83-3
-
Synonym: this compound
Hazard Identification: According to safety data sheets, Citric acid-2,2,4,4-d4 is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table summarizes the mandatory PPE for handling Citric acid-2,2,4,4-d4.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to NIOSH (US) or EN 166 (EU) standards. |
| Skin/Hands | Chemical-resistant gloves | Wear protective gloves. |
| Body | Protective clothing | Wear protective clothing to prevent skin contact. |
| Respiratory | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded or irritation is experienced. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment.
Handling Protocols
-
Ventilation: Always handle Citric acid-2,2,4,4-d4 in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this product.
-
Personal Hygiene: Wash hands thoroughly after handling the substance.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Disposal Plan
Dispose of Citric acid-2,2,4,4-d4 and any contaminated materials as hazardous waste. All disposal activities must be in accordance with applicable regional, national, and local laws and regulations.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.
-
Contaminated Materials: Any materials that have come into contact with the substance, such as gloves, wipes, and glassware, should be collected in a designated and labeled hazardous waste container for proper disposal.
-
Empty Containers: Do not reuse empty containers. They should be disposed of in accordance with the same regulations as the chemical waste.
Experimental Workflow Visualization
The following diagram outlines the procedural steps for the safe handling of Citric acid-2,2,4,4-d4 from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
